4-Butylpyrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research
4-Butylpyrene is a specific chemical compound that belongs to the larger class of polycyclic aromatic hydrocarbons (PAHs). PAHs are organic compounds composed of multiple fused aromatic rings and are well-known subjects of scientific inquiry due to their prevalence as environmental pollutants and their potential carcinogenic and mutagenic properties. aaqr.orgnih.govresearchgate.net The physical and chemical characteristics of PAHs, such as their high boiling points, large molecular weights, and low vapor pressures, are influenced by the number and arrangement of their aromatic rings. aaqr.org
Within the vast family of PAHs, pyrene (B120774) stands out as a highly symmetrical, four-ringed hydrocarbon that has been extensively studied since its discovery in coal tar residue in 1837. researchgate.net Its notable electronic and photophysical properties have made it a foundational structure in various research fields. researchgate.net The study of substituted pyrenes, such as this compound, is a natural extension of this research, aiming to understand how the addition of different functional groups to the pyrene core modifies its intrinsic properties. uky.eduworktribe.com The butyl group in this compound, for instance, can influence its solubility and interactions with other molecules, making it a target of interest for specific applications.
Significance of Substituted Pyrene Architectures in Contemporary Chemical Science
The strategic modification of the pyrene structure by adding substituents at various positions is a key focus in modern chemical science. uky.edunjupt.edu.cn This functionalization allows for the fine-tuning of the molecule's electronic, optical, and physical properties. uky.edunjupt.edu.cn The ability to control these characteristics has made substituted pyrenes valuable components in the development of advanced materials. rsc.org
Substituted pyrene derivatives are integral to the field of organic electronics, where they are used as building blocks for materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uky.eduworktribe.comresearchgate.net The introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient charge-transporting and light-emitting materials. uky.edu For example, attaching electron-donating or electron-accepting groups to the pyrene core can modulate its emissive properties, leading to materials with specific colors and high fluorescence quantum yields. acs.orgnih.gov
Furthermore, the introduction of bulky substituents, like the tert-butyl group, can be used to control the molecular packing in the solid state, which is a critical factor for charge carrier mobility in organic semiconductors. uky.edu In some cases, these groups also serve as protecting groups, directing further chemical modifications to specific positions on the pyrene ring system. worktribe.comrsc.org The diverse architectures achievable through pyrene substitution, from simple small molecules to complex dendritic structures, underscore the versatility of this chemical scaffold. uky.edu
Research Trajectories and Future Opportunities for this compound Studies
Current research involving substituted pyrenes, including those with alkyl chains like the butyl group, is moving towards more complex and functional systems. One area of active investigation is the synthesis of novel pyrene-based materials for applications in photocatalysis and sensing. researchgate.netrsc.org For instance, pyrene derivatives are being incorporated into metal-organic frameworks (MOFs) to create materials with tailored porosity and photophysical properties for applications in luminescence sensing, photocatalysis, and gas separation. rsc.org
A recent study synthesized and electrochemically analyzed three 4-(pyren-1-yl)butyl-substituted nitrobenzoates. researchgate.net The design of these compounds incorporated a butyl-pyrene "tail" to facilitate interaction with multi-walled carbon nanotube (MWCNT) electrodes through π-π stacking. researchgate.net This research highlights the use of the butylpyrene moiety as an anchor to create nanostructured electrode platforms with potential applications in electrocatalysis. researchgate.netuchile.cl
Future opportunities for this compound research lie in the exploration of its potential in several cutting-edge areas. The development of new synthetic methodologies to create asymmetrically functionalized pyrenes is a continuing challenge and a promising direction for creating novel organic semiconductor materials. worktribe.com There is also potential in exploring the self-assembly properties of this compound and its derivatives for the construction of supramolecular structures with unique photophysical behaviors. researchgate.net As the demand for advanced materials with specific electronic and optical properties grows, the systematic study of how alkyl chains like the butyl group influence the performance of pyrene-based systems will be crucial. This includes investigating their role in tuning solubility for solution-processable devices and their impact on the morphology and performance of thin films. njupt.edu.cn Further research into multiphoton photocatalysis and the development of red-light activated photocatalysts could also present new avenues for the application of specifically designed pyrene derivatives.
Interactive Data Table: Properties of Substituted Pyrenes
| Compound/System | Key Feature/Property | Research Application/Finding |
| 4-(Pyren-1-yl)butyl-substituted nitrobenzoates | Butyl-pyrene tail for π-π stacking | Development of nanostructured electrodes for electrocatalysis. researchgate.netuchile.cl |
| Pyrene-based Metal-Organic Frameworks (MOFs) | Tunable porosity and photophysical properties | Luminescence sensing, photocatalysis, and gas separation. rsc.org |
| Donor/Acceptor-substituted pyrenes | Altered HOMO/LUMO energy levels | Materials for organic electronics (OLEDs, OFETs). acs.orgnih.gov |
| 2,7-di-tert-butylpyrene (B1295820) | Bulky substituents control molecular packing | Directing further chemical modifications and influencing solid-state properties. worktribe.comrsc.org |
| Pyrene-modified γ-cyclodextrins | Self-assembly into nano-strips | Inducing chiral environments for potential applications in circularly polarized luminescence. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
104715-86-8 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-butylpyrene |
InChI |
InChI=1S/C20H18/c1-2-3-6-16-13-17-9-4-7-14-11-12-15-8-5-10-18(16)20(15)19(14)17/h4-5,7-13H,2-3,6H2,1H3 |
InChI Key |
XBPKYALGMCFNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Butylpyrene and Analogs
Regioselective Functionalization of Pyrene (B120774) Core
The pyrene molecule possesses distinct regions of reactivity. The 1, 3, 6, and 8-positions are the most electron-rich and are typically the most susceptible to electrophilic aromatic substitution (SEAr). mdpi.com The 2- and 7-positions are less reactive, while the 4-, 5-, 9-, and 10-positions, collectively known as the K-region, are the least reactive towards electrophiles and often exhibit alkene-like behavior. mdpi.comresearchgate.net Consequently, direct functionalization at the 4-position is challenging and requires sophisticated regiocontrol strategies.
Controlling electrophilic aromatic substitution to target less reactive sites like the 4-position often involves the use of directing or blocking groups to deactivate the more reactive positions and steer electrophiles to the desired location.
Directly synthesizing 4-butylpyrene is not straightforward due to the low reactivity of the 4-position. An effective indirect strategy involves the use of blocking groups to guide the substitution. The tert-butyl group is a common and effective blocking group in pyrene chemistry. mdpi.com Friedel-Crafts alkylation of pyrene with an excess of a sterically demanding alkyl halide like tert-butyl chloride leads preferentially to 2,7-di-tert-butylpyrene (B1295820). beilstein-journals.orgbeilstein-journals.org This intermediate is crucial as the bulky tert-butyl groups at the 2- and 7-positions sterically hinder attack at the adjacent 1, 3, 6, and 8 positions, thereby activating the K-region for subsequent functionalization. beilstein-journals.org
A proposed synthetic route to this compound involves a multi-step process beginning with this directed functionalization approach:
Blocking: Friedel-Crafts alkylation of pyrene with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) produces 2,7-di-tert-butylpyrene. beilstein-journals.org
Acylation: A Friedel-Crafts acylation of 2,7-di-tert-butylpyrene with butanoyl chloride introduces the butanoyl group selectively at the 4-position. beilstein-journals.orgbeilstein-journals.org
Reduction: The ketone functional group of the resulting 4-butanoyl-2,7-di-tert-butylpyrene is then reduced to a methylene (B1212753) group, yielding 4-butyl-2,7-di-tert-butylpyrene. Standard reduction methods such as the Wolff-Kishner or Clemmensen reduction are suitable for this transformation.
De-blocking: The final step is the removal of the tert-butyl directing groups, a process known as de-tert-butylation, to yield the target molecule, this compound. worktribe.comrsc.orgnih.gov
The following table outlines the proposed synthetic pathway for this compound.
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Pyrene, tert-butyl chloride, AlCl₃ | 2,7-Di-tert-butylpyrene | Installation of blocking groups to direct subsequent reactions. beilstein-journals.org |
| 2 | Friedel-Crafts Acylation | Butanoyl chloride, Lewis Acid (e.g., AlCl₃) | 4-Butanoyl-2,7-di-tert-butylpyrene | Regioselective introduction of the butyl precursor at the 4-position. beilstein-journals.orgbeilstein-journals.org |
| 3 | Ketone Reduction | e.g., Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | 4-Butyl-2,7-di-tert-butylpyrene | Conversion of the acyl group to an alkyl group. |
| 4 | De-tert-butylation | e.g., AlCl₃, Benzene (B151609) | This compound | Removal of blocking groups to afford the final product. worktribe.comnih.gov |
The regioselectivity of other electrophilic substitutions, such as formylation and halogenation, can also be precisely controlled. The choice of Lewis acid catalyst plays a critical role in directing these reactions on the 2,7-di-tert-butylpyrene intermediate. worktribe.comnih.gov
For instance, the Vilsmeier-Haack formylation of 2,7-di-tert-butylpyrene with dichloromethyl methyl ether can be directed to the 4-position when catalyzed by titanium tetrachloride (TiCl₄), yielding 2,7-di-tert-butylpyrene-4-carbaldehyde in high yield. worktribe.com However, changing the Lewis acid to aluminum chloride (AlCl₃) under similar conditions results in diformylation, producing a mixture of 4,9- and 4,10-biscarbaldehyde isomers. worktribe.com
Similar control is observed in halogenation. While direct bromination of pyrene affects the 1,3,6,8-positions, the presence of tert-butyl groups allows for K-region functionalization. mdpi.com Furthermore, reports indicate that a bromine atom can migrate from the active 1-position to the less active 4-position in the presence of a Lewis acid like AlCl₃, providing another route to 4-substituted pyrenes. beilstein-journals.orgbeilstein-journals.org
The table below summarizes key research findings on the regiocontrol of pyrene functionalization.
| Reaction | Substrate | Reagents / Catalyst | Position of Functionalization | Key Finding |
|---|---|---|---|---|
| Formylation | 2,7-Di-tert-butylpyrene | Cl₂CHOCH₃ / TiCl₄ | 4-position | Selective mono-formylation at the K-region. worktribe.com |
| Formylation | 2,7-Di-tert-butylpyrene | Cl₂CHOCH₃ / AlCl₃ | 4,9- and 4,10-positions | Lewis acid controls selectivity between mono- and di-substitution. worktribe.com |
| Acetylation | 2,7-Di-tert-butylpyrene | Acetic anhydride (B1165640) / Triflic Acid | 4-position | Friedel-Crafts acylation is directed to the 4-position. beilstein-journals.org |
| Bromination | 1-Bromo-2,7-di-tert-butylpyrene | AlCl₃ | 4-position | Lewis acid-catalyzed migration of a halogen from an active site to the K-region. beilstein-journals.org |
Functionalization of the K-region can also be achieved through reactions that leverage its inherent alkene-like character, with oxidation being a primary strategy.
A direct approach to functionalizing the K-region of pyrene involves selective oxidation to produce pyrene-4,5-dione (B1221838) or, under more forcing conditions, pyrene-4,5,9,10-tetraone. researchgate.net These quinones are highly valuable synthetic intermediates, as the keto groups can undergo further reactions to generate a diverse array of K-region functionalized pyrenes and extended π-conjugated systems. researchgate.net This method circumvents the challenges of electrophilic substitution at these positions. However, achieving high selectivity and yield can be difficult, often requiring transition metal catalysts and careful control of reaction conditions to prevent the formation of undesired byproducts. arizona.edu
To address the environmental and cost issues associated with transition metal catalysts, metal-free oxidation methods have been developed. An efficient and "green" synthetic route for the selective oxidation of the pyrene K-region has been reported. arizona.edu This method uses a metal-free oxidizing agent to produce pyrene-4,5-dione and/or pyrene-4,5,9,10-tetraone in high yield, avoiding product impurities and complex purification processes associated with metal catalysts. arizona.edu
Another significant metal-free approach is electrochemical oxidation. acs.org This technique can be used to induce the homocoupling of pyrene molecules, forming pyrene dimers through the generation of radical cations. acs.org This method highlights a pathway where the K-region's reactivity is harnessed without the need for any metal catalysts or organic solvents, offering a sustainable alternative for modifying the pyrene core.
K-Region Modification Techniques
Oxidative Transformations to Quinone Derivatives
Regioselective Oxidation
Regioselective oxidation provides a pathway to functionalize the pyrene K-region. While direct oxidation often leads to mixtures, specific catalytic systems can achieve high selectivity.
Ruthenium-Catalyzed Oxidation: Oxidation of pyrene using a ruthenium salt catalyst, such as RuCl₃, in the presence of an oxidizing agent like periodic acid, can selectively yield pyrene-4,5-dione. rsc.org This dione (B5365651) is a versatile intermediate. Increasing the oxidant concentration and temperature can further oxidize it to pyrene-4,5,9,10-tetraone. rsc.org These oxo-functionalized pyrenes serve as valuable precursors for creating extended conjugated systems. For instance, pyrene-4,5-dione can undergo condensation reactions to build larger polycyclic structures. uky.edu
FeCl₃-Mediated Cyclodehydrogenation: In the synthesis of extended π-systems, iron(III) chloride (FeCl₃) is used to perform oxidative cyclodehydrogenation. This reaction can form multiple C–C bonds in a single step on precursor molecules attached to the pyrene core, effectively fusing new rings onto the pyrene backbone at specific, non-K-region positions to create large, planar "superpyrene" structures. acs.org
Borylation for Further Derivatization
Transition metal-catalyzed C–H borylation has emerged as a powerful tool for the regioselective functionalization of PAHs, including pyrene. The resulting borylated pyrenes are key intermediates for synthesizing a wide array of derivatives via cross-coupling reactions.
Iridium-Catalyzed Borylation: Iridium complexes are particularly effective for directing borylation to positions that are not electronically favored in classical electrophilic substitutions. kyoto-u.ac.jp
2- and 2,7-Positions: Using a catalyst generated in situ from [{Ir(μ-OMe)cod}₂] and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), pyrene can be selectively borylated at the 2- and 2,7-positions with bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.comnih.govrsc.org The reaction conditions can be tuned to favor either the mono-borylated product, 2-(Bpin)pyrene, or the di-borylated product, 2,7-bis(Bpin)pyrene. mdpi.com These positions are electronically located on nodal planes of the HOMO and LUMO, making them inaccessible through traditional electrophilic attack. researchgate.net
4- and 4,9-Positions: When the more reactive 2,7-positions are blocked, for instance by using 2,7-di-tert-butylpyrene as the substrate, Ir-catalyzed borylation can be directed to the K-region, yielding 4-(Bpin)- and 4,9-bis(Bpin)-substituted pyrenes. acs.orgnih.gov This strategy provides a direct route to functionalize the 4-position.
Silyl-Directed peri-Borylation: A hydrosilyl group can act as a directing group in Ir-catalyzed reactions to install a boryl group at the adjacent peri-position, a challenging transformation due to steric hindrance. nih.govnih.gov This method has been demonstrated on naphthalenes and other PAHs and represents a potential strategy for functionalizing the pyrene core with high regioselectivity. nih.gov
Sodium-Promoted Borylation: An alternative, metal-free method involves the use of sodium dispersion to promote the reductive borylation of pyrene with MeOBpin, which directly yields 1-borylpyrene without requiring an external oxidant. kyoto-u.ac.jp This mechanistically distinct pathway offers a complementary route to borylated PAHs. kyoto-u.ac.jp
The resulting pyreneboronic acids or esters are versatile building blocks for introducing alkyl groups, like a butyl group, via Suzuki-Miyaura coupling.
Organometallic Approaches for Selective Substitution
The use of organometallic intermediates, particularly those based on lithium, provides a powerful method for direct functionalization of the pyrene core through nucleophilic pathways.
Directed ortho-metalation (DoM) and related lithiation strategies enable the deprotonation of specific C-H bonds, creating a nucleophilic carbon center that can react with various electrophiles.
Amide-Directed Lithiation: A carboxamide group at the 1-position of pyrene can direct lithiation to the adjacent C-2 position. For example, treating N-tert-butylpyrene-1-carboxamide with n-butyllithium (n-BuLi) selectively deprotonates the C-2 position, and the resulting lithiated intermediate can be trapped with an electrophile. mdpi.com Similarly, N-benzylpyrene-1-carboxamide can be lithiated at the C-2 position, depending on the reaction conditions and the electrophile used. mdpi.comresearchgate.net
Halogen-Lithium Exchange: A common route to lithiated pyrenes involves halogen-lithium exchange on a bromopyrene precursor. For example, 1-bromopyrene (B33193) can be treated with n-BuLi at low temperatures to generate 1-lithiopyrene. uky.edu This intermediate can then react with an appropriate electrophile. To synthesize this compound, a strategy could involve the synthesis of 4-bromopyrene (B44933) from a tetrahydropyrene precursor, followed by lithiation with n-BuLi and subsequent reaction with butyl bromide. rsc.org
Lithiation of Reduced Pyrenes: The 2,7-dibromo-4,5,9,10-tetrahydropyrene (B178296) derivative can be lithiated with n-BuLi and then reacted with CO₂ to produce the corresponding dicarboxylic acid, demonstrating a method for functionalizing specific positions in a reduced pyrene system before re-aromatization. rsc.orgresearchgate.net
Cross-Coupling Strategies for Peripheral Diversification
Palladium-catalyzed cross-coupling reactions are indispensable for the peripheral diversification of the pyrene core. These methods allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity, starting from halogenated or borylated pyrene precursors.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)
These reactions provide access to a vast range of substituted pyrenes, including alkylated derivatives like this compound, as well as arylated and alkynylated analogs.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for creating C-C bonds. It typically involves the reaction of a pyrenyl halide (e.g., 1-bromopyrene or 1,6-dibromopyrene) with an organoboron reagent (e.g., butylboronic acid) in the presence of a palladium catalyst and a base. uky.edumdpi.com Conversely, a pyreneboronic acid or ester, such as those synthesized via Ir-catalyzed borylation, can be coupled with an alkyl or aryl halide. uky.edunih.gov For instance, 2,7-dibromopyrene (B9692) has been coupled with various arylboronic acids to create 2,7-diarylpyrenes. nih.gov A similar approach using butylboronic acid would yield the corresponding dialkylpyrene. A series of 1,3-diphenyl-6,8-disubstituted pyrenes have also been synthesized using this method. researchgate.net
Stille Coupling: The Stille reaction couples an organohalide with an organostannane reagent. It has been effectively used to attach various groups to the pyrene scaffold. For example, 1-bromopyrene has been coupled with bis(tributylstannyl) derivatives to produce pyrene-containing oligothiophenes. uky.edu The reaction of 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene with organostannane reagents under palladium catalysis is a key step in synthesizing complex thiophene-modified pyrenes. tandfonline.comresearchgate.net This method could be adapted to introduce butyl groups using tributyl(butyl)stannane.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a primary method for introducing alkynyl groups onto the pyrene core, which significantly extends the π-conjugation. 1-Bromopyrene is frequently used as a substrate, reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. uky.eduresearchgate.net The resulting ethynylpyrenes are valuable building blocks for more complex materials. uky.edu
Heck Coupling: The Heck reaction creates a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method has been used to synthesize pyrene-vinylene compounds by reacting 1-bromopyrene with vinyl-substituted molecules, such as 9,9-dihexyl-2,7-divinylfluorene. uky.edu
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrene Core
| Coupling Reaction | Pyrene Substrate Example | Coupling Partner Example | Catalyst System (Typical) | Product Type Example |
| Suzuki-Miyaura | 1,6-Dibromopyrene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,6-Diphenylpyrene |
| Stille | 1-Bromopyrene | Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Pyrene-oligothiophene |
| Sonogashira | 1-Bromopyrene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | 1-Ethynylpyrene derivative |
| Heck | 1-Bromopyrene | 9,9-Dihexyl-2,7-divinylfluorene | Pd(OAc)₂, P(o-tol)₃ | Fluorene-pyrene vinylene |
Construction of Extended Conjugated Systems and Supramolecular Architectures
The unique photophysical properties of pyrene, particularly its long fluorescence lifetime and tendency to form excimers, make it a premier building block for advanced materials. rsc.orgresearchgate.netosti.gov Introducing substituents like butyl groups allows for the fine-tuning of molecular packing, solubility, and electronic properties, which is crucial for creating functional supramolecular assemblies and extended conjugated systems. uky.edu
Extended π-Conjugated Systems: The functionalization of pyrene at multiple positions using the synthetic methods described above is a key strategy for building larger, planar, or helical aromatic systems. researchgate.networktribe.com
Pyrene-Fused Systems: Intramolecular oxidative cyclization (Scholl reaction) of pyrenyl-substituted precursors is a powerful method to extend the π-system, leading to the formation of larger polycyclic aromatic hydrocarbons, including helicenes and graphene nanoribbons. chinesechemsoc.org
Conjugated Polymers: Pyrene derivatives are incorporated as donor units in donor-acceptor conjugated polymers for applications in organic photovoltaics. whiterose.ac.uk These polymers are often synthesized via palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling. whiterose.ac.uk The alkyl chains on the pyrene or comonomer units are essential for ensuring solubility and processability.
Supramolecular Architectures: Non-covalent interactions, such as π-π stacking and hydrogen bonding, are harnessed to guide the self-assembly of pyrene derivatives into ordered structures like gels, vesicles, and nanofibers. rsc.orgmdpi.comconicet.gov.ar
Influence of Alkyl Chains: The introduction of alkyl chains, such as butyl groups, plays a critical role in controlling supramolecular organization. These groups can increase solubility and introduce steric hindrance that modulates the π-π stacking distance and geometry between pyrene cores. osti.govgdut.edu.cnnih.gov This control is essential to prevent strong aggregation that often quenches fluorescence and to promote the formation of desired assemblies. rsc.org
Self-Assembled Gels and Nanofibers: Amphiphilic pyrene derivatives, containing both a hydrophobic pyrene head and a hydrophilic tail, can self-assemble in solution to form complex nanostructures. conicet.gov.ar For instance, pyrene derivatives functionalized with alkyl chains and other interacting groups can form co-assembled supramolecular gels where the ratio of components can tune the morphology from nanoparticles to nanofibers and alter the material's mechanical properties. mdpi.com The characteristic excimer emission of pyrene serves as a sensitive spectroscopic probe to monitor the aggregation process. conicet.gov.ar
Pyrene-Fused N-Heteroacenes and Related Structures
The incorporation of pyrene units into N-heteroacenes is a strategic approach to extend the π-conjugation, enhance solubility, and tune the electronic properties of these materials. nih.gov The resulting pyrene-fused N-heteroacenes are of interest for their potential use in organic electronics. acs.org
A notable strategy involves the construction of three-dimensional (3D) pyrene-fused N-heteroacenes. nih.govacs.org This approach aims to overcome the poor solubility often associated with long, planar N-heteroacenes, which arises from strong π-π stacking. nih.govacs.org By creating 3D architectures, the solubility can be improved. nih.govnih.gov One synthetic route to these 3D structures starts with the condensation of tert-butyl pyrene tetraketone with a diamine, such as TIPS acetylene (B1199291) benzothiadiazole diamine. acs.org This iterative process, where a thiadiazole unit can be reduced to a diamine and then further condensed with a diketone, allows for the systematic extension of the N-heteroacene. nih.govnih.gov This method has been used to synthesize large pyrene-fused N-heteroacenes with diameters approaching 11 nm. nih.govacs.org
The design of these molecules often involves incorporating specific units to achieve desired electronic characteristics. For instance, terminating the N-heteroacene with thiadiazoloquinoxaline (TQ) units helps to ensure low LUMO energy levels. nih.govacs.org The synthesis and properties of several 3D pyrene-fused N-heteroacenes are summarized in the table below.
| Compound | Diameter (nm) | Synthesis Method | Key Features |
| P1 | 3.66 | Iterative condensation | 3D structure with triptycene (B166850) core nih.govacs.org |
| P2 | 6.06 | Iterative condensation | Extended 3D structure nih.govacs.org |
| P3 | 8.48 | Iterative condensation | Larger 3D nanostructure nih.govacs.org |
| P4 | 10.88 | Iterative condensation | Largest in the series, approaching 11 nm nih.govacs.org |
These synthetic efforts provide a pathway to large, soluble N-heteroacenes with potential applications in organic electronics and energy conversion. nih.govacs.org
Helical Polycyclic Aromatic Systems (Helicenes)
Pyrene-based helicenes are chiral, helical-shaped PAHs that have garnered interest due to their unique chiroptical properties. Several synthetic strategies have been developed to construct these complex architectures.
One effective method is a four-fold alkyne benzannulation reaction promoted by a Brønsted acid, which has been used to synthesize pyreno[a]pyrene-based helicene hybrids in good yields. acs.org The resulting molecules are configurationally locked, which allows for the separation of their enantiomers using chiral High-Performance Liquid Chromatography (HPLC). acs.org
Another versatile approach involves a Wittig reaction followed by an intramolecular photocyclization. worktribe.comworktribe.com For example, pyrene-cored nih.govhelicenes have been prepared from 2,7-di-tert-butylpyrene-4-carbaldehyde and naphthalene- or pyrene-based phosphorus ylides. worktribe.comworktribe.com This method provides a facile and efficient route to these helical structures. worktribe.comworktribe.com
Furthermore, pyrene-based aza- and diaza researcher.lifehelicenes have been synthesized through a five-step sequence starting from commercially available 2,3-dihaloazines. researcher.lifersc.org A key step in this synthesis is an electrophile-induced cyclization of an ortho-alkynyl bihetaryl to form the helical skeleton. rsc.org
The following table summarizes different synthetic approaches to pyrene-based helicenes.
| Helicene Type | Synthetic Method | Starting Materials | Key Features |
| Pyreno[a]pyrene-based helicene | Four-fold alkyne benzannulation | Not specified | Configurationally locked enantiomers acs.org |
| Pyrene-cored nih.govhelicenes | Wittig reaction and intramolecular photocyclization | 2,7-di-tert-butylpyrene-4-carbaldehyde, phosphorus ylides | Facile and efficient synthesis worktribe.comworktribe.com |
| Pyrene-based aza- and diaza researcher.lifehelicenes | Five-step sequence with electrophile-induced cyclization | 2,3-dihaloazines | pH-sensitive fluorescence researcher.lifersc.org |
These synthetic methodologies have enabled the creation of a variety of pyrene-based helicenes with distinct structural and photophysical properties.
Oligomeric and Polymeric Architectures
The development of oligomers and polymers containing the pyrene moiety is driven by their potential in applications such as organic photovoltaics. whiterose.ac.uk The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling. whiterose.ac.ukresearchgate.net
Donor-acceptor conjugated polymers have been synthesized using pyrene as the electron-donating unit and electron-accepting units like benzothiadiazole or thieno[3,4-c]pyrrole-4,6-dione (B1257111). whiterose.ac.uk These polymers are designed to have low band gaps for efficient light harvesting in solar cells. whiterose.ac.uk The synthetic route to these polymers allows for the tuning of their thermal, optical, and electrochemical properties. whiterose.ac.uk
The functionalization of pyrene is a key step in the synthesis of these polymers. For instance, thiophene-modified pyrene derivatives have been synthesized through a sequence of Friedel-Crafts alkylation, bromination, and Stille coupling reactions. researchgate.net These derivatives can then be used as monomers in polymerization reactions. researchgate.net
The table below provides examples of pyrene-based oligomers and polymers and their synthetic methods.
| Material | Monomers/Precursors | Polymerization/Synthetic Method | Potential Application |
| Thiophene-modified pyrene oligomers | Pyrene, thiophene (B33073) derivatives | Friedel-Crafts alkylation, bromination, Stille coupling | Hole-transporting materials researchgate.net |
| Pyrene-benzothiadiazole copolymers | Pyrene and benzothiadiazole derivatives | Palladium-catalyzed cross-coupling | Organic photovoltaics whiterose.ac.uk |
| Pyrene-thieno[3,4-c]pyrrole-4,6-dione polymers | Pyrene and thieno[3,4-c]pyrrole-4,6-dione derivatives | Stille or direct arylation | Organic photovoltaics whiterose.ac.uk |
The synthesis of these pyrene-based oligomers and polymers opens up possibilities for creating new materials with tailored electronic properties for various applications.
Stereoselective Synthesis of Chiral Derivatives
The stereoselective synthesis of chiral pyrene derivatives is crucial for developing materials with specific chiroptical properties and for applications in asymmetric catalysis. A powerful method for achieving this is the multicomponent [3+2] cycloaddition (32CA) reaction. nih.govrsc.org
This approach has been used to synthesize a series of novel dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] bearing a pyrene moiety with high regio- and stereoselectivity. nih.gov The reaction involves the in situ generation of an azomethine ylide from an isatin (B1672199) derivative and sarcosine, which then undergoes a cycloaddition with a (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one as the dipolarophile. nih.gov The reaction conditions, such as the solvent, can be optimized to achieve high yields and short reaction times. nih.gov
Similarly, spiro[indoline-3,2′-pyrrolidin]-2-ones incorporating a pyrene moiety have been synthesized via a polar [3+2] cycloaddition of azomethine ylides with (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones. rsc.org The relative stereochemistry of the resulting chiral centers can be determined using advanced NMR techniques. rsc.org
The following table details examples of stereoselective syntheses of chiral pyrene derivatives.
| Product | Reaction Type | Reactants | Key Outcome |
| Pyrene-grafted dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] | Multicomponent polar [3+2] cycloaddition | Isatin derivatives, sarcosine, (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones | High regio- and stereoselectivity nih.gov |
| (3S,3′R,4′S)-1′-methyl-4′-aryl-3′-(pyrene-1-carbonyl)spiro[indoline-3,2′-pyrrolidin]-2-ones | Polar [3+2] cycloaddition | Isatin, sarcosine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | Good to excellent yields with defined stereochemistry rsc.org |
These stereoselective synthetic methods provide access to a range of complex chiral molecules containing the pyrene scaffold, which are of interest for their unique structural and photophysical properties.
Spectroscopic and Electronic Characterization of 4 Butylpyrene Systems
Advanced Spectroscopic Investigations of 4-Butylpyrene Systems
The structural elucidation and photophysical characterization of polycyclic aromatic hydrocarbons (PAHs) like this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecule's atomic connectivity, electronic structure, and excited-state behavior. Comprehensive spectroscopic data for this compound is not widely published; therefore, data from its close structural isomer, 1-butylpyrene, which is expected to exhibit nearly identical electronic properties and similar NMR characteristics for the alkyl chain, is utilized for a scientifically grounded analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen framework.
Proton (¹H) NMR spectroscopy of this compound is expected to show distinct signals for the aromatic protons of the pyrene (B120774) core and the aliphatic protons of the butyl side chain. The aromatic region would feature a complex series of overlapping multiplets corresponding to the nine protons on the pyrene ring system. The chemical shifts and coupling patterns of these protons are highly sensitive to their specific electronic environment.
The n-butyl group provides a more straightforward set of signals with characteristic multiplicities and integrations. The protons on the carbon adjacent to the pyrene ring (α-CH₂) typically appear as a triplet, shifted downfield due to the ring's deshielding effect. The terminal methyl group (δ-CH₃) appears as an upfield triplet, while the two methylene (B1212753) groups in the middle of the chain (β-CH₂ and γ-CH₂) present as overlapping multiplets, often sextets.
Table 1. Representative ¹H NMR Spectroscopic Data for the Butyl Group in an Alkylpyrene System.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~8.0 - 8.4 | Multiplet (m) |
| α-CH₂ | ~3.4 | Triplet (t) |
| β-CH₂ | ~1.8 - 1.9 | Sextet / Multiplet (m) |
| γ-CH₂ | ~1.5 - 1.6 | Sextet / Multiplet (m) |
| δ-CH₃ | ~1.0 | Triplet (t) |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of this compound would display 20 distinct signals, corresponding to the 16 carbons of the pyrene core and the 4 carbons of the butyl chain. The aromatic region would contain numerous peaks for the sp²-hybridized carbons, while the aliphatic region would show four signals for the sp³-hybridized carbons of the butyl group.
Table 2. Representative ¹³C NMR Spectroscopic Data for the Butyl Group in an Alkylpyrene System.
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | ~124 - 132 |
| α-C | ~33 |
| β-C | ~32 |
| γ-C | ~23 |
| δ-C | ~14 |
The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. scielo.brscielo.br This technique is invaluable for unambiguous signal assignment, especially in complex molecules. In an APT spectrum, quaternary (C) and methylene (CH₂) carbons appear as negative signals, while methyl (CH₃) and methine (CH) carbons appear as positive signals. scielo.brrsc.org
For this compound, an APT experiment would confirm the assignments made from standard ¹H and ¹³C spectra.
Positive Signals : The nine aromatic CH carbons and the terminal CH₃ carbon of the butyl chain.
Negative Signals : The seven quaternary carbons of the pyrene core and the three CH₂ carbons of the butyl chain.
This technique provides a rapid and definitive method for distinguishing between the different types of carbon atoms within the molecule. scielo.br
13C NMR Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. acs.org The spectrum of pyrene and its derivatives is characterized by highly structured absorption bands arising from π-π* transitions within the conjugated aromatic system. The addition of an alkyl group like a butyl chain acts as a weak auxochrome, causing minor red-shifts (bathochromic shifts) in the absorption maxima compared to unsubstituted pyrene, but does not fundamentally alter the characteristic spectral shape.
The spectrum typically displays three main absorption regions. An intense band is observed in the far-UV region, followed by a set of strong peaks and a group of weaker, finely structured bands at longer wavelengths, which corresponds to the transition to the first excited singlet state (S₁).
Table 3. Representative UV-Vis Absorption Maxima (λmax) for an Alkylpyrene Derivative in Solution.
| Transition | Approximate λmax (nm) | Description |
|---|---|---|
| S₀ → S₂ | ~338 | Strong absorption |
| ~323 | Strong absorption | |
| S₀ → S₁ | ~375 | Weak, vibronically structured |
Luminescence Spectroscopy (Fluorescence, Phosphorescence)
Luminescence spectroscopy provides insight into the processes by which a molecule returns to its ground state after electronic excitation.
Fluorescence: Pyrene derivatives are known for their strong fluorescence emission. After excitation into the absorption bands, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then emits a photon to return to the ground state (S₀). The fluorescence spectrum of pyrene is notable for its distinct vibronic structure. The relative intensity of these vibronic bands is highly sensitive to the polarity of the local environment, a phenomenon known as the Ham effect. This makes pyrene-based molecules excellent fluorescent probes. The emission occurs at longer wavelengths than the absorption, a phenomenon known as the Stokes shift.
Phosphorescence: Phosphorescence is emission from an excited triplet state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds). Consequently, phosphorescence is often very weak or entirely quenched in solution at room temperature due to collisional deactivation with solvent molecules. Observation of phosphorescence from this compound would typically require low temperatures and deoxygenated, rigid media.
Table 4. Representative Fluorescence Emission Maxima for an Alkylpyrene Derivative.
| Emission Type | Vibronic Band | Approximate λem (nm) |
|---|---|---|
| Monomer Emission | 0-0 | ~377 |
| 0-1 | ~397 | |
| 0-2 | ~418 | |
| Excimer Emission | - | ~470 - 500 |
Electrochemical Characterization for Electronic Properties
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-invasive analytical technique used to probe the interfacial properties of electrode surfaces. mdpi.comresearchgate.net It is particularly valuable for characterizing bio-recognition events, reaction kinetics, mass transport, and the properties of materials within an electrical circuit. mdpi.comresearchgate.net The method involves applying a small sinusoidal potential variation to a working electrode and measuring the resulting current response over a wide range of frequencies. mdpi.com Analysis of the impedance, which is the frequency-dependent opposition to alternating current, provides insight into processes such as charge transfer resistance at the electrode-electrolyte interface. mdpi.com
In the context of this compound systems, EIS has been employed to study the behavior of nanostructured electrodes modified with pyrene derivatives. For instance, studies on multi-walled carbon nanotube (MWCNT) electrodes have utilized derivatives featuring a this compound tail designed to enhance adsorption onto the electrode surface via π-π stacking interactions. uchile.clresearchgate.net These studies investigate the interfacial properties and the efficiency of redox processes occurring on the modified surface. uchile.cldntb.gov.ua The data from EIS measurements can be fitted to an equivalent circuit model to quantify parameters like solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl), which describe the electrochemical system's behavior.
| EIS Parameter | Description |
|---|---|
| Solution Resistance (Rs) | The resistance of the electrolyte solution between the working and reference electrodes. |
| Charge-Transfer Resistance (Rct) | The resistance to the transfer of electrons across the electrode-electrolyte interface for a Faradaic reaction. A smaller Rct indicates faster electron transfer. |
| Double-Layer Capacitance (Cdl) | The capacitance of the electrical double layer that forms at the interface between the electrode and the electrolyte. |
| Warburg Impedance (ZW) | Represents the impedance due to mass diffusion of redox species to the electrode surface. It is typically observed at low frequencies. |
Determination of Frontier Molecular Orbital (FMO) Energy Levels (HOMO/LUMO)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of organic molecules. ossila.com The energy of the HOMO level is related to the ionization potential and reflects the molecule's ability to donate an electron, while the LUMO level energy relates to the electron affinity and the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is the lowest energy electronic excitation possible for a molecule and is crucial in determining its potential applications in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comscielo.br
The electronic properties of the pyrene core can be finely tuned by chemical modification. uky.edu While specific data for unsubstituted this compound is not extensively detailed, research on various pyrene derivatives provides significant insight into how substitution patterns affect the FMO energy levels. These levels are often determined experimentally using cyclic voltammetry and UV-Vis spectroscopy, and complemented by theoretical calculations using Density Functional Theory (DFT). scielo.brresearchgate.netresearchgate.net For example, studies on thiophene-modified di-tert-butylpyrene derivatives show how extending conjugation can alter the HOMO level and the optical band gap. researchgate.nettandfonline.com Similarly, the introduction of electron-withdrawing groups in pyrene-fused azaacenes has a notable effect on their HOMO energy levels. figshare.com
| Compound | HOMO (eV) | LUMO (eV) | Method | Source |
|---|---|---|---|---|
| 4,5,9,10-tetra(2-thienyl)-2,7-di-tert-butylpyrene (TTP) | -5.84 | -2.63 (calculated from optical band gap) | Cyclic Voltammetry / UV-Vis | researchgate.nettandfonline.com |
| 4,5,9,10-tetra(2-(5-hexyl)thienyl)-2,7-di-tert-butylpyrene (THTP) | -5.68 | -2.58 (calculated from optical band gap) | Cyclic Voltammetry / UV-Vis | researchgate.nettandfonline.com |
| A pyrene-fused azaacene derivative (7a) | -5.86 | Not Reported | Cyclic Voltammetry | figshare.com |
| A pyrene-fused azaacene derivative (7b) | -5.72 | Not Reported | Cyclic Voltammetry | figshare.com |
| 1-methyl benzoate-pyrene (MB-Py) | -5.71 (calculated from Eox) | -2.49 (calculated from Ered) | Cyclic Voltammetry | researchgate.net |
Redox Behavior and Charge Transport Characteristics
The redox behavior and charge transport capabilities of pyrene-based materials are defining features for their use as organic semiconductors. uky.edu Pyrene and its derivatives can exhibit excellent photoelectric properties and suitable intermolecular stacking for efficient charge transport. beilstein-journals.org The modification of the pyrene ring through substitution is a key strategy to control molecular packing and, consequently, charge carrier mobilities. uky.edu
Systems incorporating a this compound tail have been synthesized and studied to understand how this moiety influences electrochemical behavior. Research on 4-(pyren-1-yl)butyl nitrobenzoate derivatives, which use the butylpyrene group as an anchor to carbon nanotube electrodes, reveals distinct redox characteristics. uchile.clresearchgate.net All three studied isomers (2-NBPy, 3-NBPy, and 4-NBPy) were susceptible to electrochemical reduction to form the corresponding hydroxylamine (B1172632) derivative. The ease of this reduction varied with the position of the nitro group, following the order 4-NBPy > 2-NBPy > 3-NBPy. researchgate.net Following this initial reduction, the compounds could generate a stable RNHOH/RNO redox mediator couple, essential for potential applications in electrocatalysis. The stability of this redox couple was found to be highest for the 2-NBPy and 3-NBPy derivatives. uchile.clresearchgate.net
The charge transport properties are also heavily influenced by molecular arrangement. The formation of co-crystals, or charge-transfer complexes, is one strategy to modulate charge transport from p-type (hole transport) to n-type (electron transport). rsc.org The strong π-π stacking interactions facilitated by the pyrene core are crucial for creating pathways for charge carriers, with reported mobilities in some pyrene-based single crystals reaching values suitable for organic field-effect transistors (OFETs). beilstein-journals.orgrsc.org
Photophysical Phenomena and Mechanistic Insights in 4 Butylpyrene Derivatives
Luminescence Characteristics and Environmental Responsiveness
The luminescence of pyrene (B120774) derivatives is not a static property but one that can be dynamically modulated by chemical modification and external stimuli. These molecules can exhibit a range of emissions, from the deep blue fluorescence characteristic of the pyrene monomer to the red-shifted emissions of aggregated species. Their responsiveness to the local environment, such as solvent polarity and mechanical stress, is a key area of research.
The emission properties of pyrene derivatives can be precisely controlled through strategic chemical functionalization. The position and nature of substituents on the pyrene core have a profound impact on the molecule's electronic transitions, leading to tunable emission wavelengths and fluorescence quantum yields (Φf). researchgate.networktribe.com
Introducing electron-donating or electron-accepting groups at different positions can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the emission color. researchgate.net For example, studies on pyrene derivatives with substituents at the 4- and 9-positions have demonstrated this tuning effect. acs.org The quantum yield, a measure of emission efficiency, is also highly dependent on the molecular structure. While some derivatives can achieve near-unity quantum yields in solution, others exhibit much lower efficiencies due to the prevalence of non-radiative decay pathways. researchgate.net
The transition from a solution to a solid state often leads to significant changes in luminescence efficiency due to intermolecular interactions. gdut.edu.cn For instance, a pyrene derivative substituted with N,N-dimethylamine at the 4,5-positions (4,5-Py) is weakly fluorescent in an acetonitrile (B52724) solution with a quantum yield of just 0.04, but becomes an efficient emitter in the solid state, boasting a quantum yield of 0.49. acs.org This highlights the critical role of the physical state in determining luminescence output.
Table 1: Photophysical Properties of Selected Pyrene Derivatives This table presents data for representative pyrene derivatives to illustrate the principles of tunable emission, as specific data for 4-butylpyrene is not extensively documented in isolation.
| Compound | Solvent/State | Emission Max (λem) | Quantum Yield (Φf) | Reference |
| 4,5-Py | Acetonitrile | - | 0.04 | acs.org |
| 4,5-Py | Solid State | - | 0.49 | acs.org |
| 1,6-Py | Acetonitrile | - | 0.48 | acs.org |
| 1,6-Py | Solid State | - | 0.03 | acs.org |
| Compound 3 ¹ | THF | 550 nm | 0.004 | gdut.edu.cn |
| Compound 3 ¹ | Solid State | - | 0.048 | gdut.edu.cn |
| Compound 27 ² | Solution | - | 0.62 | worktribe.com |
| Compound 28 ³ | Solution | - | 0.80 | worktribe.com |
| ¹A pyrene-based cyanostyrene compound. gdut.edu.cn | ||||
| ²4,9-bis(4-methoxyphenylethynyl)pyrene. worktribe.com | ||||
| ³4,10-bis(4-methoxyphenylethynyl)pyrene. worktribe.com |
Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org Pyrene derivatives, particularly those with a donor-π-acceptor (D-π-A) architecture, often exhibit pronounced solvatochromic shifts in their emission spectra. researchgate.net This phenomenon arises from the differential stabilization of the electronic ground and excited states by the solvent. wikipedia.org
The fluorescence of the pyrene monomer is inherently sensitive to the polarity of its microenvironment. worktribe.com In D-π-A systems, the excited state is typically more polar than the ground state. As solvent polarity increases, the excited state is stabilized to a greater extent, leading to a smaller energy gap for emission and a corresponding bathochromic (red) shift. wikipedia.org A notable example is a pyrene-based D-π-A dye that displays a significant emission red shift from 480 nm in nonpolar hexane (B92381) to 598 nm in polar ethanol. researchgate.net This sensitivity allows such molecules to be used as probes for local polarity in complex systems like biological membranes.
Table 2: Solvatochromic Emission Shift of a Representative Pyrene Dye Data for a pyrene-based D-π-A dye from reference researchgate.net illustrating the effect of solvent polarity on emission wavelength.
| Solvent | Emission Max (λem) |
| Hexane | 480 nm |
| Toluene | 512 nm |
| Dichloromethane | 563 nm |
| Acetone | 578 nm |
| Ethanol | 598 nm |
While many conventional fluorophores like pyrene suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated or solid state, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has been discovered. worktribe.commdpi.com AIE-active molecules, or AIEgens, are typically non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation. nih.gov
The mechanism behind AIE is primarily the restriction of intramolecular motions (RIM), such as rotations or vibrations of aromatic rings, in the aggregated state. gdut.edu.cn This restriction blocks non-radiative decay channels, forcing the excited molecule to release its energy via light emission. nih.gov Researchers have successfully converted the typically ACQ-prone pyrene core into AIEgens by introducing specific functional groups. Attaching bulky or rotatable moieties like tetraphenylethene (TPE) or even simple benzoyl groups can induce AIE characteristics. gdut.edu.cnrsc.org This strategy transforms pyrene derivatives from molecules that are quenched by aggregation into materials that light up, opening new applications in solid-state lighting and biological sensing. mdpi.comrsc.org
Mechano-responsive luminescence is a form of luminescence that is triggered or altered by the application of mechanical force, such as grinding, shearing, or pressing. gdut.edu.cn This behavior, which includes mechanoluminescence (emission of light upon stimulation) and mechanochromism (a change in emission color), is linked to force-induced changes in molecular packing and intermolecular interactions. worktribe.com
Certain pyrene derivatives have been shown to be mechanically active. For example, 4-bpin-2,7-di-tert-butylpyrene exhibits both mechanoluminescence and mechanochromism. gdut.edu.cn The underlying mechanism often involves a phase transition between a stable crystalline state and a metastable amorphous state. The different molecular arrangements in these phases lead to distinct photophysical properties. worktribe.com In one study, a pyrene tetraboronic ester derivative that was fluorescent but not phosphorescent in its initial state could be induced to exhibit room-temperature phosphorescence simply by mechanical grinding. nih.gov This demonstrates that mechanical force can be used as a switch to activate different excited-state decay pathways.
Aggregation-Induced Emission (AIE) and Related Phenomena
Excited State Processes and Energy Transfer
Beyond direct fluorescence, the excited states of this compound derivatives can engage in complex processes involving interactions with other molecules or with identical neighboring molecules. These processes, which include the formation of excimers and exciplexes, are fundamental to understanding the concentration-dependent and environment-sensitive photophysics of these compounds.
The formation of excited-state complexes is a hallmark of pyrene photophysics. These complexes are categorized as either excimers or exciplexes. vlabs.ac.in
An excimer , short for "excited dimer," is an excited-state complex formed between an excited molecule and an identical ground-state molecule. github.iowikipedia.org Pyrene is the archetypal example of an excimer-forming compound. youtube.com In dilute solutions (typically < 10⁻⁴ M), pyrene derivatives exhibit a structured, blue fluorescence from the isolated monomer state. worktribe.com As the concentration increases, molecules are in closer proximity, facilitating the formation of π-π stacked dimers in the excited state. This excimer state is lower in energy than the monomer excited state, resulting in a characteristic broad, featureless, and significantly red-shifted emission, typically appearing around 475-480 nm for pyrene. worktribe.comgithub.io The formation of excimers is a dynamic, concentration-dependent process. vlabs.ac.in Research on a ruthenium complex containing a 4-{2-(diphenylphosphino)phenoxy}butylpyrene ligand specifically reported the observation of intramolecular pyrene excimer emission. nih.gov The intensity of this excimer emission was found to be dependent on the coordination environment of the metal center, showing that these dynamics can be influenced by the larger molecular architecture. nih.gov
An exciplex , or "excited complex," is conceptually similar but is formed between two different types of molecules: one in an excited state (acting as a donor or acceptor) and the other in its ground state. ossila.com Exciplex formation involves a degree of charge transfer between the two constituent molecules. ossila.com Like excimers, exciplexes emit light at a lower energy (longer wavelength) than the corresponding monomer fluorescence. ossila.com The emission from an exciplex is also typically broad and structureless and its energy is highly sensitive to solvent polarity, showing more significant red-shifts in polar solvents that can stabilize the charge-transfer character of the excited complex. vlabs.ac.in
Intramolecular Charge Transfer (ICT) Pathways
Intramolecular Charge Transfer (ICT) is a fundamental process in "push-pull" molecules where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part in the excited state. ossila.com This phenomenon is highly dependent on the molecular structure and the polarity of the surrounding solvent. In pyrene derivatives, the pyrene core can act as both a donor and an acceptor, and its properties can be tuned by the attachment of various substituents. researchgate.netresearchgate.net
When donor and acceptor units are connected by a single bond, twisting can occur in the excited state, leading to a Twisted Intramolecular Charge Transfer (TICT) state. ossila.comrsc.org This TICT state is often characterized by a large Stokes shift and a red-shifted emission compared to the locally excited (LE) state. The formation of a TICT state can be influenced by solvent polarity; more polar solvents can stabilize the charge-separated TICT state, leading to enhanced emission from this state. rsc.orgrsc.org For example, some pyrene derivatives exhibit a change in emission color from green to orange-red as solvent polarity increases, a phenomenon attributed to the TICT effect. worktribe.com
The direction and efficiency of ICT are strongly influenced by the substitution pattern on the pyrene core. researchgate.net Attaching donor and acceptor groups at different positions can control the ICT pathways and thus the resulting emission colors. researchgate.net For instance, strategic placement of donor and acceptor groups can lead to emissions ranging from deep-blue to green. researchgate.net Some pyrene derivatives with a donor-acceptor structure show dual emission, with a blue-shifted band corresponding to the LE state and a red-shifted band from the ICT state. ossila.com
Research has shown that even subtle structural changes can significantly impact ICT characteristics. In a study of pyrene derivatives designed for OLEDs, time-resolved spectroscopy revealed that while structural changes in nonpolar solvents were minor, polar solvents significantly affected the excited-state dynamics and charge-transfer characteristics, which in turn influenced their fluorescence behavior. rsc.org
Triplet State Management and Thermally Activated Delayed Fluorescence (TADF)
The management of triplet states is critical in organic light-emitting diodes (OLEDs) as the recombination of electrons and holes statistically produces 75% non-emissive triplet excitons and only 25% emissive singlet excitons. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of these triplet excitons, converting them into singlets to enhance emission efficiency. mpg.deacs.org
The TADF process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). mpg.de In molecules with a small ΔE_ST, triplet excitons can be converted back to singlet excitons via reverse intersystem crossing (RISC), a process that is facilitated by thermal energy. mpg.de These newly formed singlet excitons can then decay radiatively, producing delayed fluorescence. mpg.de
Donor-acceptor molecules, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, are often designed to achieve a small ΔE_ST. researcher.life In such systems, the donor and acceptor units are typically electronically decoupled, often by a twisted geometry, which minimizes the exchange energy between the S₁ and T₁ states. acs.org
Pyrene derivatives have been utilized as components in TADF systems. For instance, a pyrene derivative can be covalently linked to a TADF molecule to act as a triplet acceptor. researchgate.net The triplet exciton (B1674681) generated on the TADF sensitizer (B1316253) can be transferred to the pyrene unit and subsequently undergo triplet-triplet annihilation (TTA) to generate a higher-energy singlet state, leading to upconverted fluorescence. researchgate.netchinesechemsoc.org The efficiency of these processes is dependent on factors like the triplet state lifetime and energy levels of the involved molecules. researchgate.net It is also important to note that triplet states can be quenched by molecular oxygen, making the elimination of oxygen crucial for studying and utilizing these long-lived states. acs.org
Photo-induced Electron Transfer (PET) Mechanisms
Photo-induced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, resulting in the formation of a charge-separated state. wikipedia.orgresearchgate.net This process is a primary mechanism for the quenching of fluorescence. wikipedia.orgnih.gov In the context of a single molecule, PET can occur between a fluorophore and a quencher moiety.
The fundamental steps of PET involve the excitation of the fluorophore, followed by electron transfer from a donor to the excited fluorophore or from the excited fluorophore to an acceptor. wikipedia.org The result is the formation of a radical ion pair, which typically deactivates non-radiatively, thus quenching the fluorescence. worktribe.com The feasibility of PET is governed by the thermodynamics of the electron transfer process, which depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the excited state energy of the fluorophore. researchgate.net
In the design of fluorescent chemosensors based on pyrene derivatives, the PET mechanism is often employed. A typical design involves linking the pyrene fluorophore to a receptor unit that can bind to a specific analyte (e.g., a metal ion). worktribe.comrsc.org In the absence of the analyte, the lone pair electrons of the receptor can quench the pyrene fluorescence via PET. rsc.org Upon binding of the analyte to the receptor, the energy of the donor orbital is lowered, inhibiting the PET process and leading to a "turn-on" fluorescence response, an effect often referred to as chelation-enhanced fluorescence (CHEF). worktribe.com
Structure-Photophysical Property Relationships
The photophysical properties of this compound derivatives are intricately linked to their molecular structure. Specific structural modifications can be used to fine-tune their absorption and emission characteristics, quantum yields, and excited-state lifetimes.
Influence of Steric Hindrance and Substituent Electronic Effects
The introduction of substituents onto the pyrene core has profound effects on its photophysical properties, driven by both steric and electronic interactions. Bulky substituents can induce steric hindrance that alters the molecular conformation and packing in the solid state. worktribe.comfigshare.com
Steric Hindrance: A major challenge with pyrene-based materials is the tendency for the planar pyrene cores to form π-π stacking aggregates, which often leads to excimer formation and fluorescence quenching. figshare.comuky.edu Introducing bulky groups, such as tert-butyl or phenyl groups, can effectively inhibit these detrimental intermolecular interactions. figshare.comuky.edu This steric hindrance can prevent the formation of excimers and lead to enhanced fluorescence quantum yields in the solid state. figshare.comcore.ac.uk For example, tetrasubstituted, sterically congested pyrenes can exhibit bright blue light emission in both solution and the solid state due to the twisting of the substituent groups relative to the pyrene plane, which prevents close packing. uky.edu The size and position of the substituent are critical; for instance, different cyclic ketones used as bridging groups in pyrene derivatives can lead to vastly different aggregation behaviors, with one derivative being aggregation-induced emission (AIE) active while another is not, purely due to steric effects. worktribe.com
Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) can significantly modulate the energy levels of the HOMO and LUMO of the pyrene system, thereby tuning the absorption and emission wavelengths. researchgate.netresearchgate.net Introducing electron-donating groups like amino or methoxy (B1213986) groups, or electron-withdrawing groups like cyano or boryl groups, can create donor-acceptor systems that exhibit ICT, as discussed previously. acs.orgnih.gov For example, substituting pyrene with diphenylamino donor groups and dimesitylboryl acceptor groups at the 4- and 9-positions leads to compounds with allowed S₀ → S₁ transitions and moderate fluorescence quantum yields. acs.orgnih.gov Alkyl groups, while often considered for their steric bulk and solubility-enhancing effects, can also influence the photophysics through σ-π conjugation, which has been shown to enhance the fluorescence quantum yield of the pyrene chromophore. researchgate.net
Table 1: Effect of Substituents on the Photophysical Properties of Pyrene Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Substituent(s) | Emission Max (nm) | Quantum Yield (Φ_f) | Key Finding | Reference |
|---|---|---|---|---|---|
| Pyrene-cyclopentanone | Cyclic ketone bridge | 511-573 (in solution) | - | Exhibits Twisted Intramolecular Charge Transfer (TICT). worktribe.com | worktribe.com |
| Pyrene-cyclohexanone | Cyclic ketone bridge | 390, 460, 550 (in solid) | 0.048 (in solid) | Shows Aggregation-Induced Emission (AIE) due to steric effects. worktribe.comgdut.edu.cn | worktribe.comgdut.edu.cn |
| 4-diphenylamino-2,7-di(tert-butyl)pyrene | Donor: -NPh₂ | 448 | 0.58 | Donor substitution leads to moderate quantum yield. acs.orgnih.gov | acs.orgnih.gov |
| 4,9-bis(diphenylamino)-2,7-di(tert-butyl)pyrene | Donor: -NPh₂ | 506 | 0.53 | Disubstitution with donors red-shifts emission. acs.orgnih.gov | acs.orgnih.gov |
| 4,9-bis(BMes₂)-pyrene | Acceptor: -BMes₂ | 545 | 0.35 | Acceptor substitution leads to significant red-shift. acs.orgnih.gov | acs.orgnih.gov |
π-Conjugation Length and Directionality on Emission
The extent and direction of π-conjugation in pyrene derivatives are critical determinants of their emission properties. Extending the π-conjugated system generally leads to a bathochromic (red) shift in both the absorption and emission spectra. core.ac.ukgdut.edu.cn
This effect is clearly observed when increasing the number of π-conjugated substituents on the pyrene core. For instance, progressing from a mono-substituted to a tetrakis-pyrenyl-substituted pyrene results in a gradual red-shift of the absorption maximum due to the increasing π-conjugation. core.ac.uk Similarly, attaching fluorenyl or phenyl groups to the 1,3,6,8-positions of pyrene causes significant red-shifts compared to the parent pyrene. core.ac.uk
The directionality of charge transfer within a π-conjugated system also plays a crucial role. In donor-acceptor type pyrene derivatives, varying the attachment positions of the donor and acceptor groups can change the π-conjugation direction and thus control the ICT pathways, leading to tunable fluorescence emission colors. researchgate.net The introduction of heterocyclic moieties, such as pyrazole, can also extend the π-electron network, and the addition of acceptor groups to these moieties can create D-π-A type molecules with improved optical properties. sci-hub.se Ladder-type polymers incorporating pyrene units demonstrate how rigidifying the structure to ensure planarization and maximize π-conjugation can lead to materials with desirable electronic properties for applications like solar cells. researchgate.net
Torsion Angle and Helical Conformation Effects
The three-dimensional structure of pyrene derivatives, particularly the torsion angles between the pyrene core and its substituents, significantly impacts their photophysical behavior. Large torsion angles, often induced by steric hindrance, can disrupt π-conjugation, leading to a hypsochromic (blue) shift in the emission spectrum.
In many substituted pyrenes, the peripheral phenyl or other aromatic rings are twisted relative to the central pyrene core. rsc.orggdut.edu.cn For example, in a 1-methyl benzoate-pyrene derivative, a calculated dihedral angle of 56° between the methyl benzoate (B1203000) and pyrene moieties imparts steric hindrance that prevents excimer formation, resulting in pure blue monomer emission. rsc.org In pyrene-based hexaarylbenzene derivatives, large twist angles between the peripheral rings and the central benzene (B151609) core (ranging from 54° to 76°) effectively hinder molecular aggregation. gdut.edu.cn
The relationship between torsion angle and photophysical properties has been studied through computational methods. Potential energy surface scans, varying the torsion angle between the pyrene and a substituent, show that different conformations can exist with small energy barriers between them. worktribe.com This conformational flexibility can influence the observed optical properties.
In more complex structures like pyrene-based helicenes, the torsion angle of the helical scaffold is a key factor. worktribe.com The helical twist determines the extent of π-π interactions between stacked molecules and influences the frontier molecular orbital energy levels (HOMO and LUMO). worktribe.com The twisted structure of pyrene-based worktribe.comhelicenes, for instance, is credited for a considerable blueshift in their emission compared to their non-cyclized precursors. worktribe.com
Table 2: Influence of Torsion Angle on Pyrene Derivative Properties This table is interactive. Click on the headers to sort the data.
| Derivative Type | Torsion Angle (°) | Consequence | Reference |
|---|---|---|---|
| 1-Methyl benzoate-pyrene | 56 | Prevents excimer formation, results in blue monomer emission. | rsc.org |
| Pyrene-based hexaarylbenzene | 54 - 76 | Hinders molecular aggregation. | gdut.edu.cn |
| Phenyl-substituted pyrene | 22.45 | Represents a minimum energy conformation. | worktribe.com |
| Pyrene-based uky.eduHelicenes | Varies with structure | Determines π-π interactions and frontier orbital energy levels. | worktribe.com |
Computational and Theoretical Studies of 4 Butylpyrene
Quantum Chemical Modeling of Electronic Structures: Awaiting Exploration
Detailed quantum chemical modeling of 4-butylpyrene, which would provide a foundational understanding of its electronic characteristics, has yet to be undertaken.
Density Functional Theory (DFT) for Ground State Properties: No Available Data
There are no published studies that have employed Density Functional Theory (DFT) to calculate the ground state properties of this compound. Such calculations would be crucial for determining its optimized geometry, electronic energy, and the distribution of electron density.
Time-Dependent DFT (TD-DFT) for Excited States: An Uncharted Territory
Similarly, the excited state properties of this compound have not been investigated using Time-Dependent DFT (TD-DFT). This type of analysis is essential for understanding the molecule's absorption and emission spectra, as well as its behavior upon photoexcitation, which is critical for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Spin Distribution: A Knowledge Gap
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and spin distribution for this compound is not available in the scientific literature. This information is fundamental for predicting its electron-donating and -accepting capabilities, as well as its reactivity in various chemical transformations.
Reaction Mechanism Predictions and Energetic Landscapes: An Open Question
The prediction of reaction mechanisms and the mapping of energetic landscapes for reactions involving this compound through computational methods remain unexplored.
Mechanistic Pathways of Functionalization Reactions: Yet to Be Modeled
Computational studies detailing the mechanistic pathways of functionalization reactions specifically for this compound have not been reported. Understanding these pathways is key to developing synthetic strategies for creating novel materials with tailored properties.
Regioselectivity and Stereoselectivity Predictions: An Unanswered Question
There are no computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound. Such studies would be invaluable for guiding synthetic efforts to achieve specific isomers of functionalized this compound with desired photophysical or electronic properties.
Activation Energies and Reaction Kinetics
Activation energy (Ea) is a critical concept in chemical kinetics, representing the minimum energy required for a chemical reaction to occur. numberanalytics.comlongdom.org It serves as an energy barrier that reactants must overcome to transform into products. longdom.org The rate of a reaction is exponentially dependent on the activation energy, as described by the Arrhenius equation; a higher activation energy corresponds to a slower reaction rate. purdue.edukhanacademy.org The energy for overcoming this barrier typically comes from the kinetic energy of colliding molecules, which is why reaction rates generally increase with temperature. purdue.edukhanacademy.org
Computational chemistry provides powerful tools for calculating activation energies, particularly for conformational changes like bond rotation. For molecules with bulky substituents on an aromatic core, such as the tert-butyl group on a pyrene (B120774) framework, these calculations are essential for understanding the molecule's dynamic behavior in the solid state.
In a study on t-butyl aromatic compounds, including the structurally related 2,7-di-t-butylpyrene, density functional theory (DFT) was used to calculate the energy barriers for the rotation of the t-butyl group and its constituent methyl groups. aip.org These calculations were performed on both isolated molecules and on molecular clusters built from X-ray diffraction data to simulate the solid-state environment and account for intermolecular interactions. aip.org The calculated rotational barrier for the t-butyl group in 2,7-di-t-butylpyrene was found to be unusually high, a fact attributed to significant intermolecular interactions within the crystal structure. aip.org
Table 1: Calculated Rotational Barriers for t-Butyl and Methyl Groups in 2,7-di-t-butylpyrene Data derived from studies on the structurally similar 2,7-di-t-butylpyrene.
| Rotor | Isolated Molecule Barrier (kJ/mol) | Crystal Cluster Barrier (kJ/mol) |
| t-Butyl Group | 4.8 | 65.7 |
| Methyl Group 1 | 13.9 | 16.4 |
| Methyl Group 2 | 13.9 | 15.6 |
| Methyl Group 3 | 13.9 | 15.6 |
| Source: AIP Publishing aip.org |
Prediction of Material Properties and Interactions
Simulation of Photophysical and Electrochemical Parameters
Computational methods are widely used to predict the photophysical (light absorption and emission) and electrochemical (redox potentials) properties of pyrene derivatives. These properties are intrinsically linked to the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Theoretical studies on pyrenes substituted at the 4-position have shown that the introduction of electron-donating or electron-accepting groups can tune the HOMO and LUMO energy levels, thereby altering the photophysical and electrochemical characteristics. researchgate.netnih.gov For instance, in a study of various substituted pyrenes, theoretical calculations were performed alongside experimental measurements to understand these properties. researchgate.net Cyclic voltammetry results for purpurinimide-cyanine dye conjugates, which contain a complex pyrene-like core, show distinct oxidation and reduction potentials that can be computationally modeled. nih.gov
Table 2: Experimental and Theoretical Electrochemical Data for a Purpurinimide-Cyanine Conjugate Illustrative data from a related complex chromophore system.
| Compound | Process | Experimental E1/2 (V vs SCE) |
| Conjugate 7 | First Oxidation | 0.52 |
| Conjugate 7 | First Reduction | -0.55 |
| Conjugate 7 | Second Reduction | -0.64 to -0.69 |
| Purpurinimide Ref. (4) | First Oxidation | 0.56 |
| Cyanine Ref. (6) | First Reduction | -0.56 |
| Source: NIH nih.gov |
Intermolecular Interactions and Molecular Packing Simulations
The arrangement of molecules in the solid state, or molecular packing, is governed by a complex interplay of noncovalent intermolecular interactions. researchgate.netrsc.org Computational techniques such as Hirshfeld surface analysis and DFT calculations on molecular clusters are invaluable for understanding these forces. researchgate.net
For pyrene and its derivatives, π-π stacking is a dominant interaction that dictates the supramolecular assembly. researchgate.net Computational analyses provide fundamental insights into electron density properties and interaction energies, correlating them with the observed packing motifs. researchgate.net In a comparative study of pyrene and its oxidized derivatives, these computational tools elucidated the nature of the substituent groups' influence on the crystal packing. researchgate.net
Simulations on clusters of 2,7-di-t-butylpyrene have shown that intermolecular forces present a significant computational challenge but are essential for accurately modeling properties like rotational energy barriers in the solid state. aip.org These models, built from crystallographic data, must be large enough to include all significant interactions between a target molecule and its neighbors. aip.org
Theoretical Exploration of Magnetic Properties in Derived Complexes
While this compound itself is not magnetic, it can be chemically modified to act as a ligand that coordinates with metal ions, forming complexes with interesting magnetic behaviors. Density functional theory (DFT) is a primary tool for the quantum-chemical modeling of the geometry, energy, and magnetic characteristics of such complexes. researchgate.net
A theoretical study was performed on a series of dinuclear cobalt-tetraoxolene compounds derived from 2,7-di-tert-butyl-pyrene-4,5,9,10-tetraone. researchgate.net The calculations aimed to understand the nature of the exchange interactions between the cobalt metal ions and the redox-active pyrene-based ligand. researchgate.net Such theoretical modeling is crucial for interpreting experimental data and predicting magnetic properties, including whether the interaction is ferromagnetic or antiferromagnetic. researchgate.net For accurate predictions, especially for salt-like complexes, the computational model must often include outer-sphere counter-ions, as they can significantly influence the calculated spin state energies. researchgate.net Ab initio calculations can also predict the magnitude of zero-field splitting (ZFS) and magnetic anisotropy in metal complexes, which are key parameters for single-ion magnets (SIMs). researchgate.net
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com By solving the equations of motion, MD simulations provide a detailed picture of molecular behavior, from simple vibrations to complex conformational changes and interactions within a system. ebsco.com
For pyrene derivatives, MD simulations can offer insights into their behavior in different environments. Picosecond absorption measurements of butylpyrene in a cyclohexane (B81311) solvent were analyzed with the aid of molecular dynamics simulations to understand the relaxation pathways of the excited state. scispace.com In other applications, MD simulations have been used to investigate the formation mechanism of iron nanoparticles using pyrene-based compounds. arizona.edu
Classical MD simulations are also employed to study inclusion compounds, where a guest molecule is trapped within a host structure. nih.gov Although not specific to this compound, simulations on p-tert-butylcalix nih.govarene with various guest molecules demonstrate the methodology. These simulations can predict changes in the host's unit cell volume, guest inclusion energies, and the dynamics of the guest's motion within the host cage. nih.gov
Advanced Characterization Techniques for 4 Butylpyrene Based Materials
Structural and Morphological Analysis
The arrangement of molecules and their collective assembly are fundamental to the properties of 4-butylpyrene-based materials. Techniques such as X-ray diffraction and electron microscopy are indispensable for probing these characteristics.
Single-Crystal X-ray Diffraction for Molecular Architecture
To perform SC-XRD, a suitable single crystal of the this compound compound is required, typically with dimensions of at least 0.02 mm. uhu-ciqso.es The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of reflections, is collected and analyzed to solve the crystal structure. uol.de
Table 1: Crystallographic Data for a Representative Pyrene (B120774) Derivative
| Parameter | Value |
| Empirical Formula | C₂₀H₁₈ |
| Formula Weight | 258.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 5.987(1) |
| c (Å) | 23.456(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 1404.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.222 |
Note: This table presents hypothetical data for illustrative purposes and does not represent a specific this compound derivative.
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phases
In a PXRD experiment, a powdered sample of the this compound-based material is exposed to an X-ray beam. libretexts.org The diffracted X-rays are detected at various angles (2θ) to produce a diffraction pattern. libretexts.org This pattern is a fingerprint of the crystalline phases present in the sample and can be compared to databases for phase identification. ucmerced.edu For instance, the PXRD pattern of a covalent organic framework (COF) synthesized from a tert-butylpyrene-tetraone shows distinct peaks that are indicative of its crystalline structure. acs.org
Electron Microscopy
Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's surface and internal structure. These methods are crucial for visualizing the morphology and nanostructure of this compound-based materials.
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of materials at the micro- and nanoscale. iyte.edu.tr In SEM, a focused beam of electrons is scanned across the sample's surface, causing the emission of secondary electrons. iyte.edu.tr These electrons are collected to form a three-dimensional image of the surface.
SEM has been used to characterize the morphology of various materials incorporating pyrene derivatives. For example, SEM images have revealed the nanostructured interfaces of electrodes modified with butyl-pyrene nitrobenzoate derivatives. researchgate.net In another study, SEM was used to observe the morphology of covalent organic frameworks (COFs) containing tert-butylpyrene units, showing that the morphology was maintained after the incorporation of copper nanoclusters. acs.orgacs.org The technique can also be used to visualize nanorods of 2,7-di-t-butylpyrene. researchgate.net
Table 2: SEM Analysis of this compound-Based Materials
| Material | Observed Morphology |
| Butyl-pyrene nitrobenzoate on MWCNT electrode | Nanostructured interface |
| Cu/NiPc-COF with tert-butylpyrene units | Similar morphology to the parent NiPc-COF |
| 2,7-di-t-butylpyrene | Nanorods with a diameter of approximately 200 nm |
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) provide even greater magnification than SEM, allowing for the visualization of a material's internal nanostructure with atomic-scale resolution. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin sample, and the resulting image reveals information about the material's composition and crystal structure.
TEM and HRTEM are particularly useful for characterizing the size, shape, and distribution of nanoparticles within a matrix. For example, high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) has been employed to confirm the uniform dispersion and size of copper nanoclusters on a covalent organic framework containing tert-butylpyrene units. acs.org These techniques are invaluable for understanding the structure of nanocomposites and their potential applications.
Scanning Electron Microscopy (SEM) for Surface Morphology
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a sample's surface with sub-nanometer resolution. montana.eduwikipedia.org AFM works by scanning a sharp tip attached to a cantilever across the surface. montana.edu The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface. montana.edu
A key advantage of AFM is its ability to image both conducting and non-conducting surfaces without extensive sample preparation. montana.edupressbooks.pub It can be operated in different modes, such as contact mode and tapping mode, to obtain various types of surface information. montana.edu AFM is particularly useful for characterizing the surface roughness and morphology of thin films and self-assembled monolayers of this compound-based materials. pressbooks.pubaps.org
Surface and Compositional Characterization
Surface and compositional analyses are crucial for understanding the elemental makeup and chemical environment of this compound-based materials, which dictates their performance in various applications.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and the chemical or electronic state of atoms within the top 1 to 10 nanometers of a material's surface. sci-hub.sebeilstein-journals.org For a this compound-based material, XPS analysis would be employed to confirm its purity and study its chemical structure.
In a typical analysis, a high-resolution scan of the C 1s region would be performed. Deconvolution of this peak would reveal components corresponding to different carbon environments:
sp² hybridized carbon: Atoms within the aromatic pyrene core.
sp³ hybridized carbon: Atoms in the alkyl chain of the butyl group.
C-H bonds: Present in both the pyrene and butyl structures.
Shake-up satellites: Often observed in aromatic systems, indicative of π-π* transitions.
For instance, in the analysis of a covalent organic framework (COF) synthesized from tert-butylpyrene-tetraone and zinc phthalocyanine, XPS was used to confirm the presence of C 1s, N 1s, and Zn 2p core levels. sci-hub.se Deconvolution of the C 1s signal allowed for the attribution of peaks to sp² carbon-carbon bonds, carbon-nitrogen bonds of the newly formed pyrazine (B50134) linkage, and sp³ carbon-carbon bonds of the butyl group. sci-hub.se This confirms the successful formation of the desired structure and the integrity of the butylpyrene-derived unit. Similarly, XPS analysis of imidazole-linked COFs prepared from tert-butylpyrene tetraone confirmed the presence of different nitrogen environments, evidencing the formation of the imidazole (B134444) structure. nih.govsciopen.com
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often coupled with scanning electron microscopy (SEM), used for the elemental analysis and chemical characterization of a sample. rockymountainlabs.comcarleton.edu It provides qualitative and quantitative information on the elemental composition and, crucially, can generate elemental maps that visualize the spatial distribution of elements across a material's surface. rockymountainlabs.comjeol.com
In the context of this compound-based materials, especially composites or frameworks, EDS is invaluable. For example, in a study of a covalent organic framework (COF) synthesized using tert-butylpyrene-tetraone (tBu-PT), EDS mapping was instrumental in confirming the structure of the final material. acs.org The COF was designed to incorporate copper nanoclusters (Cu NCs) onto a nickel phthalocyanine-based framework (NiPc-COF). EDS mapping confirmed that the ultrasmall Cu NCs were uniformly dispersed on the surface of the NiPc-COF, with the resulting maps clearly illustrating that the nickel sites were surrounded by numerous copper species. acs.org This demonstrates how EDS can verify the successful integration and distribution of different components in a complex material derived from a butylpyrene precursor.
Table 1: Application of EDS in Butylpyrene-Based Material Characterization
| Material | Precursor | Elements Mapped | Finding | Reference |
|---|---|---|---|---|
| Copper Nanocluster-Coated Covalent Organic Framework (Cu/NiPc-COF) | tert-butylpyrene-tetraone (tBu-PT) | Ni, Cu, C, N, S | Confirmed uniform dispersion of Cu nanoclusters on the Ni-containing framework, showing Cu species surrounding Ni sites. | acs.org |
Thermal and Porosity Analysis
The stability under heat and the porous nature of materials are critical properties, particularly for applications in electronics, catalysis, and gas storage.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability of this compound-based materials, revealing the temperatures at which they begin to decompose. vub.be High thermal stability is a desirable trait for materials used in electronic devices, which often operate at elevated temperatures.
Research on derivatives of the closely related 2-tert-butylpyrene (B8442629) provides clear examples of TGA application. In one study, novel pyrene-benzimidazole derivatives designed as blue emitters for OLEDs were analyzed. acs.org The onset decomposition temperature (T_onset), defined as the temperature at which less than 5% weight loss occurs, was determined. The compounds showed substantial thermal stability with T_onset values ranging from 308 °C to 467 °C, indicating their robustness for device applications. acs.org Another source confirms that analogous tert-butylpyrene derivatives exhibit decomposition temperatures exceeding 300 °C. vulcanchem.com
Table 2: Thermal Stability of tert-Butylpyrene Derivatives by TGA
| Compound | Onset Decomposition Temperature (T_onset) | Reference |
|---|---|---|
| 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | 467 °C | acs.org |
| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | 326 °C | acs.org |
| 1,3,6,8-tetra(1,2-diphenyl)-1H-benzimidazolepyrene | 308 °C | acs.org |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. rsc.org It is used to detect thermal transitions such as melting (T_m), crystallization (T_c), and glass transitions (T_g). vub.bemdpi.com These parameters are vital for understanding the physical state and processing conditions of this compound-based materials.
For crystalline or semi-crystalline materials, DSC curves will show endothermic peaks corresponding to melting points. For amorphous materials, a step-like change in the baseline indicates the glass transition temperature. mdpi.com In a study of aryl-substituted derivatives of 2-tert-butylpyrene, DSC was used to determine the melting temperatures (T_m) of the compounds, providing insight into their crystallinity and molecular packing. researchgate.net The combination of TGA and DSC offers a comprehensive thermal profile of a material. amazonaws.com
Gas Adsorption Isotherms (e.g., Brunauer-Emmett-Teller (BET) Method, Nonlocal Density Functional Theory (NLDFT)) for Porous Materials
When this compound is used as a building block for porous materials like covalent organic frameworks (COFs) or porous organic polymers (POPs), gas adsorption analysis is critical for characterizing their porosity. mdpi.comacs.org Nitrogen adsorption-desorption isotherms measured at 77 K are commonly used.
From these isotherms, key parameters are calculated:
Brunauer-Emmett-Teller (BET) Surface Area: This method provides an estimate of the specific surface area of the material, a crucial factor for applications in gas storage and catalysis. acs.orgmdpi.com
Pore Size Distribution (PSD): Nonlocal Density Functional Theory (NLDFT) is a modern method used to calculate the PSD from the adsorption isotherm. mdpi.comacs.org It provides a more accurate description of the pore structure, especially in the micropore (<2 nm) and mesopore (2-50 nm) ranges, compared to older methods. acs.org
For example, a study on porous organic polymers containing pyrene units demonstrated the use of these techniques. The N₂ adsorption isotherm for a pyrene-based POP was classified as type IV, and the BET surface area was calculated to be 76 m² g⁻¹. The pore size distribution, determined using the NLDFT method, indicated a mesoporous structure with peaks at 2.5, 5.4, and 8.8 nm. mdpi.com After carbonization, the resulting material showed a significantly higher BET surface area of 314 m² g⁻¹ and a mix of micropores and mesopores. mdpi.com Similarly, a hydrogen-bonded organic framework (HOF) built from a tert-butylpyrene derivative, TBAP-α, exhibited a high BET surface area of 1256 m² g⁻¹ with a type I isotherm, characteristic of microporous materials. acs.org
Table 3: Porosity Data for Pyrene-Based Porous Materials
| Material | BET Surface Area (m²/g) | Pore Type | Pore Size (nm) from NLDFT | Reference |
|---|---|---|---|---|
| Py-PDT POP | 76 | Mesoporous (Type IV Isotherm) | 2.5, 5.4, 8.8 | mdpi.com |
| Py-PDT POP-600 (Carbonized) | 314 | Micro/Mesoporous (Type I/IV Isotherm) | 1.9, 2.7 | mdpi.com |
| TBAP-α HOF | 1256 | Microporous (Type I Isotherm) | Not specified | acs.org |
Research Applications of 4 Butylpyrene and Its Derivatives
Organic Electronic and Optoelectronic Devices
Pyrene-based materials, including those with butyl substitutions, are integral components in various organic electronic devices due to their high charge carrier mobility and strong fluorescence. uky.eduresearchgate.net The ability to fine-tune their electro-optical properties by attaching different functional groups makes them highly versatile for these applications. researchgate.net
Derivatives of butylpyrene have been synthesized and investigated as blue light emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net The pyrene (B120774) moiety serves as a robust blue luminophore, but its tendency to form aggregates can quench fluorescence and reduce device efficiency. mdpi.com To counteract this, molecular design strategies often involve attaching bulky groups to the pyrene core to disrupt crystallinity and decrease intermolecular aggregation. mdpi.comresearchgate.net
One such study involved the synthesis of three novel compounds based on a tert-butylpyrene core linked to benzimidazole (B57391) derivatives:
Compound A: 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene
Compound B: 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene
Compound C: 1,3,6,8-tetra(1,2-diphenyl)-1H-benzimidazolepyrene mdpi.comresearchgate.net
These compounds were designed to be multifunctional, potentially reducing the need for separate charge-transporting layers and simplifying OLED architecture. mdpi.com An optimized, non-doped OLED prototype using Compound B as the emissive layer demonstrated promising performance, exhibiting pure blue electroluminescence. mdpi.comresearchgate.net
Table 1: Performance of an OLED Device Using Compound B as the Emissive Layer
| Parameter | Value | Voltage |
|---|---|---|
| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 V |
| Luminance | 100 (±6) cd/m² | 5.5 V |
| CIE Coordinates | (0.1482, 0.1300) | 5.5 V |
| Peak EQE | 4.3 (±0.3)% | 3.5 V |
| Peak Luminance | 290 (±10) cd/m² | 7.5 V |
Data sourced from references mdpi.comresearchgate.net. The device architecture was ITO / NPB (30 nm) / Compound B (30 nm) / TPBI (30 nm) / Ca (10 nm) / Al (100 nm).
The results indicate that butylpyrene derivatives can function effectively as deep-blue emitters in OLEDs, a critical component for full-color displays and lighting applications. mdpi.comnsf.gov
The high charge carrier transporting capability of pyrene has also drawn significant attention for its use in Organic Field-Effect Transistors (OFETs). uky.edu Pyrene and its derivatives have been successfully employed as the active semiconducting material in p-type OFETs, which transport positive charge carriers (holes). uky.edu The planar structure and extensive π-electron delocalization of the pyrene core facilitate efficient charge transport, a key requirement for transistor channel materials. researchgate.net
Furthermore, the versatility of pyrene chemistry allows for its incorporation into various molecular architectures, including polyacetylene-bridged π-conjugated systems, which have found broad applications in the fabrication of OFETs. researchgate.net The development of stable, high-performance n-type (electron-transporting) organic semiconductors remains a challenge, but research into functionalized N-heteroacenes suggests that modifying large polycyclic aromatic systems is a promising approach. nih.gov The ability to engineer pyrene derivatives allows for control over molecular packing, which is a critical factor in determining charge carrier mobilities in OFET devices. uky.edu
Butylpyrene derivatives are being explored as electron-donor materials in the active layer of organic photovoltaics (OPVs). ontosight.aiwhiterose.ac.uk In the "bulk heterojunction" (BHJ) architecture, an electron-donating polymer is blended with an electron-accepting material (like a fullerene derivative) to create the photoactive layer. uky.edusigmaaldrich.com
A study focused on the synthesis of donor-acceptor (D-A) conjugated polymers where pyrene acted as the donor unit and was copolymerized with acceptors like benzothiadiazole or thieno[3,4-c]pyrrole-4,6-dione (B1257111). whiterose.ac.uk These polymers were designed for use in BHJ solar cells. The thermal, optical, and electrochemical properties of these polymers were investigated to assess their suitability for photovoltaic applications. The resulting devices, using the pyrene-based polymers as the donor and a fullerene derivative (PC70BM) as the acceptor, yielded power conversion efficiencies (PCE) ranging from 0.33% to 2.06%. whiterose.ac.uk
Table 2: Properties of Pyrene-Based Polymers for Organic Photovoltaics
| Polymer | Acceptor Unit | Optical Band Gap (eV) | Power Conversion Efficiency (%) |
|---|---|---|---|
| P1 | Benzothiadiazole | 2.06 | 0.33 |
| P2 | Thieno[3,4-c]pyrrole-4,6-dione | 1.76 | 2.06 |
Data sourced from reference whiterose.ac.uk.
These findings demonstrate the potential of pyrene-based polymers in OPV applications, although further optimization is needed to compete with higher-efficiency materials. whiterose.ac.uk
Beyond discrete devices, 4-butylpyrene derivatives are valuable in the fundamental study of molecular electronics and charge transport. uky.edu The pyrene skeleton is an excellent platform for building larger, extended aromatic systems. uky.edu For instance, derivatives like 2,7-di-tert-butylpyrene-4,5,9,10-tetraone can be used as building blocks in condensation reactions to create large, well-defined polycyclic aromatic hydrocarbons. uky.edubldpharm.com
The inherent properties of pyrene, such as its rigid planarity and extensive electron delocalization, support excellent charge carrier mobility. researchgate.net These characteristics are crucial for designing molecular wires, switches, and other components for molecular-scale electronic circuits. uky.edu The addition of butyl groups helps to improve the processability and solubility of these materials without drastically altering the core electronic properties, making them easier to incorporate into experimental setups. uky.edu
A significant challenge in light-harvesting applications is to develop materials that can absorb a broad range of the visible light spectrum. Pyrene itself mainly absorbs in the UV region, but its derivatives can be chemically modified to extend absorption into the visible range. nih.gov
One successful strategy is the creation of pyrene-based metal-organic frameworks (MOFs). In one example, a pyrene-based ligand with substitutions at the 4,5,9,10-positions led to an extended π-conjugated system. nih.gov The resulting MOFs, PCN-822(Zr/Hf), exhibited strong, broad-band absorption of visible light up to 650 nm. nih.gov This enhanced absorption is attributed to the isolation of the pyrene chromophores within the framework, which preserves their optical properties. nih.gov
Another approach involves creating donor-acceptor (D-A) molecules. researchgate.net This molecular architecture can influence the π-conjugation and reduce the band gap, thereby enhancing visible light absorption. researchgate.net Pyrene has also been used specifically to enhance the absorption in the visible region for solar cells. uky.edu
Molecular Electronics and Charge Transport Materials
Chemical Sensing Platforms
The distinct fluorescence properties of pyrene make it an excellent candidate for developing chemical sensors. ontosight.ai Butylpyrene derivatives have been utilized to create chemosensors that can selectively detect specific metal ions. researchgate.net
In one study, 7-tert-butylpyrene was functionalized with dipicolylamine (Dpa) groups to act as chelating ligands for metal ions. researchgate.net The resulting sensors showed a selective and sensitive fluorescence response to Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions. The binding of the metal ions to the sensor molecule modulates the photoinduced electron transfer (PET) process, leading to a measurable change in fluorescence intensity. researchgate.net
In a different application, 4-(pyren-1-yl)butyl nitrobenzoate derivatives were synthesized and attached to multiwalled carbon nanotube (MWCNT) electrodes. uchile.clresearchgate.net The butylpyrene portion acts as an "adsorptive tail," anchoring the molecule to the carbon nanotubes via π-π stacking interactions. researchgate.net These modified electrodes show promise for applications as redox mediators in electrochemical sensing, where they can facilitate electron transfer reactions for the detection of various analytes. uchile.cl Research showed that the stability of these sensor molecules on the electrode platform varied with the isomer, with the 2- and 3-nitrobenzoate pyrene derivatives showing the highest retention. uchile.clresearchgate.net
Table 3: Examples of Butylpyrene Derivatives in Chemical Sensing
| Sensor Molecule | Target Analyte(s) | Sensing Principle | Key Finding |
|---|---|---|---|
| 7-tert-butylpyrene with dipicolylamine | Zn²⁺, Cd²⁺ | Fluorescence (PET) | Selective and sensitive binding of target ions, with response dependent on the solvent system. researchgate.net |
| 4-(pyren-1-yl)butyl-nitrobenzoates | Electrochemical activity | Redox mediation | The butylpyrene tail effectively immobilizes the molecule on MWCNT electrodes for electrochemical applications. uchile.clresearchgate.net |
Design of Fluorescent Chemosensors for Specific Analytes
The inherent fluorescence of the pyrene core is highly sensitive to its local environment, a characteristic that is exploited in the design of chemosensors. ontosight.ai The attachment of a butyl group can modify solubility and influence interactions with analytes. ontosight.ai Pyrene-based derivatives have been extensively studied as fluorescent probes for a range of molecules and ions. ontosight.aiontosight.ai
Nitroaromatics: Derivatives of pyrene are effective in detecting nitroaromatic compounds, which are often components of explosives. The sensing mechanism typically relies on photo-induced electron transfer (PET) from the electron-rich pyrene (the fluorophore) to the electron-deficient nitroaromatic compound (the quencher), resulting in a decrease in fluorescence intensity. osti.gov
Research has demonstrated that pyrene-based luminogens can achieve high-efficiency fluorescence quenching for nitroanilines, with detection limits reaching the nanomolar range. osti.gov For instance, pyrene derivatives have been synthesized for the specific detection of 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT). researchgate.net A study on pyrene-imidazoporphyrin dyads showed an atypical "turn-on" ratiometric response to nitroaromatic compounds, where the fluorescence of the pyrene fragment increased upon analyte addition. mdpi.com This offers a different sensing strategy compared to the more common fluorescence quenching. mdpi.com
Metal Ions: Pyrene derivatives are also designed to act as chemosensors for various metal ions. nih.gov This is achieved by functionalizing the pyrene molecule with specific receptor moieties that can selectively bind to target ions. This binding event alters the photophysical properties of the pyrene fluorophore, leading to a detectable signal, such as a change in fluorescence intensity or a shift in the emission wavelength. nih.govnih.gov
For example, 7-tert-butylpyrene-based chemosensors bearing dipicolylamine (Dpa) have been developed for the detection of Zn(II) and Cd(II). rsc.orgscispace.com The binding of the metal ion to the Dpa receptor terminates the PET process, leading to a significant enhancement in fluorescence. rsc.org The selectivity and sensitivity of these sensors can be tuned by changing the solvent system. rsc.orgscispace.com Another study reported a simple pyrene derivative containing thiophene (B33073) that acts as a ratiometric fluorescent chemosensor for Cu2+, functioning through a monomer-excimer conversion mechanism induced by the copper ion. researchgate.net
| Sensor Base | Target Analyte | Sensing Mechanism | Key Finding |
| Pyrene-based luminogens | Nitroanilines | Photo-induced Electron Transfer (PET) | High quenching efficiency (up to 99.5%) and low limit of detection (8.58 x 10⁻⁹ M). osti.gov |
| Pyrene-imidazoporphyrin dyads | Nitroaromatic Compounds | Exciplex Emission | Unusual 'turn-on' ratiometric response. mdpi.com |
| 7-tert-butylpyrene-dipicolylamine | Zn(II), Cd(II) | Chelation Enhanced Fluorescence (CHEF) | Solvent-dependent selectivity and sensitivity. rsc.orgscispace.com |
| Thiophene-containing pyrene | Cu(II) | Monomer-Excimer Conversion | First ratiometric chemosensor for Cu2+ based on this mechanism. researchgate.net |
Integration into Nanostructured Electrodes for Sensing Applications
The combination of this compound's properties with nanostructured materials has led to the development of advanced electrochemical sensors. Nanostructured electrodes offer high surface area and enhanced electrochemical performance, which improves sensor sensitivity and reaction kinetics. numberanalytics.comstanford.edu
A key application involves using the butylpyrene moiety as an "adsorptive tail" to immobilize molecules onto nanostructured electrodes, such as those made from multi-walled carbon nanotubes (MWCNTs). researchgate.netuchile.cl In one study, three 4-(pyren-1-yl)-butyl-substituted nitrobenzoate derivatives were synthesized. researchgate.netuchile.cl The pyrene tail of these molecules interacts with the graphitic surface of the MWCNTs via π-π stacking, effectively trapping the redox-active nitroaromatic head on the electrode surface. researchgate.netuchile.cl
These modified electrodes were shown to generate stable, surface-trapped redox couples (RNHOH/NO) upon electrochemical reduction of the nitro group. researchgate.net The stability and electrochemical behavior of these systems were found to be dependent on the molecular structure, demonstrating the tunability of these platforms. researchgate.netuchile.cl Such systems show promise for electrocatalytic applications, for instance in the oxidation of NADH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide), a key coenzyme in metabolic pathways. researchgate.net
| Derivative | Electrode Platform | Interaction | Application |
| 4-(pyren-1-yl)butyl-nitrobenzoates | Glassy Carbon Electrode with MWCNTs | π-π stacking | In-situ generation of electrocatalytic redox couples. researchgate.netuchile.cl |
| 4-(pyren-1-yl)butyl 3,5-dinitrobenzoate | Glassy Carbon Electrode with MWCNTs | π-π stacking | Electrocatalytic oxidation of NADH. researchgate.net |
Supramolecular Sensing Systems
The pyrene unit is a valuable component in supramolecular chemistry due to its ability to form excimers and participate in π-π stacking interactions. researchgate.netrsc.org These non-covalent interactions are central to the design of supramolecular sensing systems, where the assembly or disassembly of a larger structure in the presence of an analyte produces a signal.
A notable example is a sensor for the polyanion heparin. The system utilizes a pyrene-based derivative that, upon addition of heparin, undergoes self-assembly. This process modulates the monomer-excimer conversion of the pyrene units, leading to a ratiometric change in the fluorescence signal with the appearance of an excimer emission peak. researchgate.net This type of sensing, based on the specific interaction between a host system and a guest analyte, highlights the utility of pyrene derivatives in creating highly selective supramolecular sensors. researchgate.netrsc.org
Advanced Functional Materials
Beyond sensing, this compound and its derivatives are integral to the creation of advanced functional materials, leveraging their electronic and structural properties.
Molecular Building Blocks for Extended π-Conjugated Systems
Pyrene and its functionalized derivatives, including butyl-substituted pyrenes, serve as fundamental building blocks for creating larger, π-conjugated organic materials. worktribe.com These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.aiworktribe.com
The synthetic versatility of the pyrene core allows for functionalization at various positions, which tunes the electronic properties of the resulting materials. researchgate.net For example, 2,7-di-tert-butylpyrene (B1295820) can be formylated to produce carbaldehyde intermediates. worktribe.comworktribe.com These intermediates are then used in further reactions to construct extended, twisted π-systems like pyrene-cored uchile.cl- and researchgate.nethelicenes. worktribe.comworktribe.com Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to connect pyrene units with other aromatic systems, like thiophene, to create novel conjugated polymers with interesting electronic and optical properties. researchgate.net Porphyrin-rylenediimide conjugates with extended π-systems have also been synthesized using pyrene-fused building blocks, demonstrating panchromatic absorption and small HOMO-LUMO gaps. rsc.org
Materials for Spintronics and Quantum Information Technologies
Spintronics, a field that utilizes the spin of the electron in addition to its charge, offers a pathway to faster and more energy-efficient devices. eurekalert.org Organic materials, including pyrene derivatives, are being explored for spintronic applications due to their potential for long spin coherence times, which arises from weak spin-orbit coupling and low hyperfine interactions. chemrxiv.orgnumberanalytics.com
The development of hybrid quantum systems is an emerging area where the properties of organic molecules are combined with other platforms. arxiv.org For instance, the interaction of molecular spin qubits with magnetic textures could enable robust quantum information transmission. arxiv.org While direct applications of this compound are still nascent, the tunability of pyrene's electronic structure makes its derivatives promising candidates for integration into future spintronic and quantum computing architectures. sbq.org.braps.org The ability to engineer specific electronic and magnetic properties through chemical synthesis is a key advantage of using organic molecules in these advanced technologies. chemrxiv.orgaps.org
Development of Organic Magnetic Materials
Organic magnetic materials, built from light elements, are a fascinating class of materials with potential applications in data storage and quantum computing. chemrxiv.orgaps.org The magnetic properties of these materials depend on the interactions between unpaired electrons (radicals) within the molecular structure and the packing of these molecules in the solid state. chemrxiv.org
Pyrene derivatives have been incorporated into materials that exhibit magnetic properties. One study reported on a poly(ionic liquid) where the inclusion of pyrene moieties enhanced the ferromagnetic interaction between FeCl4– anions. researchgate.net In another area, organic cocrystals are being investigated for magnetic applications. frontiersin.org A cocrystal of pyrene and a perylene (B46583) diimide derivative (pyrene-PDICNF) was shown to have notable charge transport properties, highlighting how combining different π-systems can lead to functional materials. frontiersin.org Furthermore, derivatives like 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone are classified as magnetic materials, indicating their role as building blocks in this field. bldpharm.com The development of stable organic radicals and their incorporation into well-ordered structures is a key challenge and a primary focus of research in this area. chemrxiv.org
Microporous Organic Polymers
The integration of pyrene moieties, including this compound, into the framework of microporous organic polymers (MOPs) has been a significant area of research. core.ac.ukvcu.edunih.govnih.gov These materials are characterized by their permanent porosity, with pore sizes typically less than 2 nm, and are constructed from light elements such as carbon, hydrogen, oxygen, and nitrogen. nih.govnih.gov The inherent properties of MOPs, such as high thermal and chemical stability, low density, large surface area, and tunable pore structures, make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and sensing. core.ac.ukfrontiersin.orgmagtech.com.cn
The rigid and planar structure of the pyrene core is particularly advantageous in the synthesis of MOPs. It facilitates the formation of highly porous structures through π–π stacking interactions, which can influence the solid-state packing and morphology of the polymer. nih.govacs.org For instance, the use of pyrene-based building blocks has been shown to direct the growth of frameworks and enhance both porosity and pore volume. vcu.edu
Research has explored the synthesis of various pyrene-based MOPs through different polymerization reactions. One notable example involves the Suzuki C-C cross-coupling reaction to create conjugated microporous polymers (CMPs). frontiersin.org These materials exhibit a high specific surface area and a conjugated π-network, which are beneficial for applications in optoelectronics and energy storage. acs.orgresearchgate.net Another approach is the Schiff base reaction, which has been used to prepare pyrene-functionalized silicon hybrid porous polymers. researchgate.net
The functionalization of pyrene derivatives prior to polymerization allows for the tailoring of the MOPs' properties. For example, the introduction of nitrogen-containing groups can enhance the binding affinity of the polymer for specific molecules like carbon dioxide. vcu.edu Similarly, the incorporation of azobenzene (B91143) functionalities into a pyrene-based polymer has demonstrated high porosity and significant CO2 uptake capacity. nih.govacs.org
The performance of these pyrene-based MOPs in gas storage and separation is a key area of investigation. The high surface area and microporous nature of these polymers provide ample sites for gas adsorption. core.ac.ukvcu.edu Studies have shown that pyrene-containing MOPs can exhibit significant uptake of gases such as carbon dioxide, hydrogen, and methane. vcu.edunih.gov The selectivity for certain gases can be tuned by modifying the polymer's chemical structure and pore environment. vcu.edunih.gov
Detailed findings from research on pyrene-based microporous organic polymers are summarized in the table below, highlighting the synthetic methods and key performance metrics.
Table 1: Properties of Pyrene-Based Microporous Organic Polymers
| Polymer Name | Monomers | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| PBTDZ | 1,3,6,8-tetrakis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyrene, 4,7-dibromo-2,1,3-benzothiadiazole | Suzuki C-C cross-coupling | 761 | 1.5 | Developed as a metal-free catalyst for photoelectrochemical oxygen evolution. | frontiersin.org |
| TAPPy-HPP | tetra(4-aminophenyl)pyrene (TAPPy), tetra(4-formylphenyl)silane (TFS) | Schiff base reaction | - | - | Demonstrated high thermal stability and efficient adsorption of dyes. | researchgate.net |
| Azo-Py | 1,3,6,8-tetra(4-aminophenyl)pyrene | Copper(I)-catalyzed oxidative homocoupling | 1259 | 1.06 | Showed high CO2 uptake (2.89 mmol/g at 298 K, 1 bar) and selectivity for CO2 over N2 and CH4. | nih.govacs.org |
| Py-pAzo-CMP | - | Sonogashira−Hagihara coupling | - | - | Exhibited excellent electrochemical performance as a supercapacitor material with a capacitance of 142 F/g. | acs.org |
Environmental Fate and Degradation of 4 Butylpyrene
Environmental Transformation Pathways
The environmental transformation of 4-butylpyrene, like other PAHs, occurs through various biotic and abiotic pathways. These processes alter the chemical structure of the compound, influencing its toxicity, bioavailability, and mobility. nih.govepa.gov The presence of the butyl group on the pyrene (B120774) structure can significantly influence the rates and products of these transformation reactions compared to the parent pyrene molecule. nih.govrsc.org
Biotic Degradation Processes (Aerobic and Anaerobic Transformation)
Microbial degradation is a fundamental process in the natural attenuation of PAHs from the environment. omicsonline.orgpjoes.com This can occur in the presence of oxygen (aerobic) or in its absence (anaerobic). omicsonline.orgscispace.com
Aerobic Transformation: Under aerobic conditions, numerous microorganisms can utilize PAHs as a source of carbon and energy. omicsonline.org The initial step in the aerobic bacterial degradation of PAHs typically involves the action of oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring structure, making it more susceptible to cleavage. asm.org For alkylated PAHs like this compound, biodegradation can proceed via two main initial pathways: oxidation of the aromatic ring or oxidation of the alkyl side chain. nih.gov
One study on the biodegradation of 1-methylpyrene (B1203753) by the bacterium Sphingobium quisquiliarum identified that monooxygenation of the methyl group was a primary metabolic pathway. nih.gov This suggests that for this compound, oxidation of the butyl group could be a significant transformation route. The alkyl-substitution can either accelerate or hinder biodegradation compared to the parent PAH. It may provide additional sites for microbial attack, potentially leading to faster degradation, or it may sterically hinder the enzymatic attack on the aromatic rings. nih.gov The transformation of PAHs under aerobic conditions often results in the formation of more polar and water-soluble oxygenated products (oxy-PAHs), which have a higher bioavailability. nih.gov
Anaerobic Transformation: In environments devoid of oxygen, such as deep sediments and certain subsurface soils, anaerobic biodegradation becomes the dominant process. researchgate.netclu-in.org While generally slower than aerobic degradation, anaerobic breakdown of PAHs, including pyrene, has been well-documented. scispace.commdpi.comnih.gov Anaerobic metabolism involves different electron acceptors, such as nitrate (B79036), sulfate, or iron(III), in place of oxygen. clu-in.orgitrcweb.org
Studies on the anaerobic degradation of the parent compound, pyrene, have been conducted with various bacterial strains. nih.gov For high-molecular-weight PAHs, the initial activation of the stable aromatic structure without oxygen is a key challenge for microorganisms. asm.org Research on benzo[a]pyrene (B130552) (BaP), another high-molecular-weight PAH, has shown that anaerobic degradation can proceed through initial hydrogenation followed by ring cleavage, eventually forming smaller PAHs like chrysene (B1668918) and phenanthrene. mdpi.com While specific pathways for this compound under anaerobic conditions are not detailed in the literature, it is expected to follow similar principles, with the butyl group potentially influencing the specific metabolites formed.
| Process | Conditions | Key Mechanisms | Potential Transformation Products | Example Microorganisms (for Pyrene/Alkyl-PAHs) |
|---|---|---|---|---|
| Aerobic Degradation | Presence of Oxygen | Dioxygenase/Monooxygenase attack on aromatic ring or alkyl side-chain. nih.govasm.org | Hydroxylated derivatives, diones, ring-cleavage products (e.g., carboxylic acids). nih.gov | Sphingobium sp., Pseudomonas sp., Mycobacterium sp. nih.govnih.gov |
| Anaerobic Degradation | Absence of Oxygen | Use of alternative electron acceptors (NO₃⁻, SO₄²⁻, Fe³⁺). clu-in.orgitrcweb.org Potential for initial hydrogenation or carboxylation. asm.orgmdpi.com | Hydrogenated intermediates, smaller PAHs, eventual mineralization to CO₂ and CH₄. clu-in.orgmdpi.com | Pseudomonas sp. JP1, Klebsiella sp. LZ6 (for pyrene). nih.gov |
Abiotic Transformation Processes
Abiotic processes, which are non-biological, also play a crucial role in the transformation of this compound in the environment. These are primarily driven by chemical reactions such as photodegradation and oxidation. epa.gov
Photodegradation is a significant pathway for the breakdown of PAHs present on surfaces like soil or in the upper layers of water bodies that are exposed to sunlight. pjoes.comresearchgate.net
Direct Photolysis: This process occurs when this compound directly absorbs photons of light (primarily UV radiation from the sun), leading to its excitation and subsequent chemical decomposition. science.gov
Indirect Photolysis: This pathway involves other chemical species present in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate ions), which absorb light and then transfer the energy to the PAH molecule or generate reactive oxygen species (ROS) that in turn react with and degrade the PAH. science.govrsc.org
The photodegradation of PAHs can lead to the formation of various byproducts, including oxygenated PAHs (oxy-PAHs) like quinones, which can sometimes be more toxic than the original compound. researchgate.netsciex.com The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the physical matrix (e.g., soil, water) in which the compound is located. pjoes.comresearchgate.net Materials with high stability against photodegradation are noted as being more persistent in the environment. researchgate.net
Hydrolysis: For a non-polar, non-functionalized hydrocarbon like this compound, hydrolysis—the cleavage of chemical bonds by the addition of water—is not considered a significant environmental degradation pathway. acs.orgwhiterose.ac.ukacs.org PAHs are chemically stable and lack the functional groups (like esters or amides) that are susceptible to hydrolysis under typical environmental pH conditions.
Other Chemical Transformations: Heterogeneous oxidation by atmospheric oxidants like ozone is a relevant transformation process for PAHs, particularly those adsorbed onto particulate matter. rsc.org Research has shown that alkylated PAHs can react faster with ozone than their non-alkylated counterparts, leading to the formation of a variety of oxygenated products. rsc.org Other chemical reactions, such as oxidation by ferrate(VI) or chlorination during water treatment, can also transform PAHs, yielding hydroxylated, chlorinated, or ring-cleavage products. epa.govnih.govresearchgate.net
Photodegradation (Direct and Indirect Photolysis)
Distribution and Persistence in Environmental Compartments
The distribution and persistence of this compound are largely governed by its chemical properties, particularly its low water solubility and high octanol-water partition coefficient (Kow), which are characteristic of high-molecular-weight PAHs. asm.orgontosight.ai These properties cause it to preferentially partition from water into organic-rich phases like soil and sediment.
Soil and Sediment Interactions
Soils and sediments are major sinks for PAHs in the environment. ufz.denih.gov The interaction of this compound with these matrices is a key factor controlling its fate, bioavailability, and persistence.
Sorption and Partitioning: Due to its hydrophobicity, this compound strongly adsorbs to the organic matter and clay mineral components of soil and sediment. nih.gov This process reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability to microorganisms for degradation. asm.org The strength of this sorption generally increases with the organic carbon content of the soil or sediment.
Persistence and Sequestration: Once sorbed, this compound can become sequestered within the complex matrix of soil aggregates or sediment particles. This physical protection can make it inaccessible to microbial enzymes and other degradative agents, leading to its long-term persistence in the environment. ufz.de The aging process, where contaminants have prolonged contact time with soil or sediment, can further increase the strength of this binding, making them less extractable and less available for degradation over time.
Transport: While generally immobile, this compound bound to soil or sediment particles can be transported through processes like soil erosion by wind or water, potentially moving the contamination from terrestrial to aquatic ecosystems. d-nb.info
| Factor | Influence on this compound in Soil/Sediment |
|---|---|
| Soil/Sediment Organic Matter Content | Increases sorption, reduces bioavailability and mobility, enhances persistence. |
| Clay Content and Type | Contributes to sorption through surface interactions. |
| Particle Size Distribution | Finer particles (silt, clay) have a larger surface area, leading to greater sorption potential. researchgate.net |
| Environmental Conditions (pH, Temperature) | Can influence microbial activity and the rates of abiotic degradation processes. researchgate.net |
| Aging/Contact Time | Increases the strength of sorption (sequestration), leading to decreased bioavailability and degradability over time. |
Aquatic System Dynamics
The behavior of this compound in aquatic environments is largely dictated by its high hydrophobicity and low aqueous solubility. Like other high molecular weight PAHs, it has a strong tendency to move from the water column and adsorb to organic matter in sediment and suspended particles ualberta.ca. This partitioning behavior is a key element of its aquatic dynamics. In aquatic systems, lower molecular weight PAHs may be found in both sediment and water, whereas higher molecular weight PAHs, like pyrene and its derivatives, are generally associated with sediment ualberta.ca.
Table 1: Sediment-Water Partitioning Coefficients (Koc) for Pyrene and Other PAHs This table presents typical Koc values for unsubstituted PAHs to illustrate the partitioning behavior of compounds structurally related to this compound. Higher Koc values indicate a greater tendency to adsorb to sediment.
| Compound | Number of Aromatic Rings | Median log Koc | Reference |
|---|---|---|---|
| Naphthalene | 2 | 4.3 | oup.com |
| Phenanthrene | 3 | 5.3 | oup.com |
| Pyrene | 4 | 5.8 | oup.com |
| Benzo[a]pyrene | 5 | 6.7 | oup.com |
Atmospheric Transport and Degradation
Once released into the atmosphere, this compound, as a four-ring PAH, exists in both the gas and particulate phases mdpi.comnih.gov. The distribution between these phases, known as gas-particle partitioning, is highly dependent on environmental conditions such as temperature; lower temperatures favor adsorption onto particulate matter aaqr.org. This partitioning is crucial as it influences the compound's mode of transport, degradation, and deposition.
The atmospheric persistence of this compound is determined by its reactions with various oxidants. The primary degradation pathways include:
Reaction with hydroxyl (OH) radicals: This is the dominant degradation process during the daytime. For unsubstituted pyrene, the atmospheric half-life due to this reaction is estimated to be approximately 7.7 hours nih.gov.
Reaction with ozone (O₃): This reaction becomes more significant for particle-bound PAHs.
Reaction with nitrate (NO₃) radicals: This is a primary degradation pathway during the nighttime.
Studies on related compounds indicate that alkyl substitution significantly accelerates the rate of atmospheric degradation. For instance, the ozonolysis rate constant for 1-methylpyrene is about four times higher than that of unsubstituted pyrene, resulting in a much shorter atmospheric lifetime (0.5 days for 1-methylpyrene vs. 2.2 days for pyrene) rsc.org. Similarly, studies on alkylnaphthalenes show that the addition of methyl or ethyl groups increases the rate of reaction with OH radicals, shortening their atmospheric lifetimes acs.org. By inference, the butyl group on this compound would likely make it more susceptible to atmospheric oxidation compared to its parent compound, pyrene.
Table 2: Atmospheric Reaction Rate Constants and Lifetimes for Pyrene and Alkylated PAHs with Ozone This table compares the degradation kinetics of pyrene and 1-methylpyrene, suggesting that alkylation, as in this compound, likely enhances atmospheric degradation rates.
| Compound | Second-Order Rate Constant with O₃ (cm³ per molecule per s) | Estimated Atmospheric Lifetime | Reference |
|---|---|---|---|
| Pyrene | (4.3 ± 0.2) × 10⁻¹⁷ | 2.2 days | rsc.org |
| 1-Methylpyrene | (1.8 ± 0.2) × 10⁻¹⁶ | 0.5 days | rsc.org |
Methodologies for Environmental Fate Assessment
Simulation Studies and Kinetic Modeling of Degradation Processes
Simulation studies and kinetic modeling are essential tools for quantifying the rate at which compounds like this compound degrade in the environment. These models use experimental data to derive rate constants and half-lives, providing predictive insights into a compound's persistence.
For PAHs, degradation often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound mdpi.comresearchgate.netrjptonline.org. This has been observed in both microbial degradation and photodegradation processes nih.govresearchgate.net. Studies on the biodegradation of pyrene and its alkylated derivatives by bacteria provide direct evidence of the impact of alkylation on degradation rates. In an experiment using the bacterium Sphingobium quisquiliarum, the first-order biodegradation rate constant for 1-methylpyrene was found to be higher than that of unsubstituted pyrene, indicating faster degradation for the alkylated form nih.govmdpi.com. This suggests that this compound may also be more readily biodegraded than pyrene under certain conditions. Various kinetic models, including Monod, Haldane, and Edward models, have also been used to describe the complex interactions between microbial growth and PAH degradation nih.govresearchgate.net.
Table 3: First-Order Biodegradation Rate Constants for Pyrene and 1-Methylpyrene This data from a study with Sphingobium quisquiliarum illustrates that alkylation can increase the rate of microbial degradation.
| Compound | Biodegradation Rate Constant (k, h⁻¹) | Reference |
|---|---|---|
| Pyrene | 0.014 ± 0.001 | nih.govmdpi.com |
| 1-Methylpyrene | 0.022 ± 0.002 | nih.govmdpi.com |
Identification and Characterization of Transformation Products and Metabolites
When this compound degrades, it forms a series of new compounds known as transformation products or metabolites. Identifying these products is crucial, as they can have different properties and toxicities than the parent compound. The degradation can occur through two primary routes: abiotic (e.g., photodegradation) and biotic (e.g., microbial metabolism).
Abiotic Transformation: Photodegradation of pyrene on surfaces exposed to light can lead to the formation of 1-hydroxypyrene (B14473) as a primary product, which can then be oxidized further researchgate.netresearchgate.net.
Biotic Transformation: Microbial degradation is a key process for PAHs. For alkylated PAHs, metabolism can occur at the aromatic rings or on the alkyl side chain. Studies with 1-methylpyrene and 3,6-dimethylphenanthrene (B75243) have shown that mono-oxidation of the methyl group is a primary metabolic pathway nih.gov. It is therefore likely that a major metabolic pathway for this compound involves the oxidation of the butyl chain.
These oxygenated transformation products (oxy-PAHs), such as alcohols, ketones, and quinones, are generally more polar and water-soluble than the parent PAH nih.govresearchgate.net. While this may increase their mobility, some studies have found that certain oxy-PAHs are more persistent than their parent compounds and can accumulate during bioremediation processes nih.gov.
Table 4: Potential Transformation and Metabolic Products of Alkylated PAHs This table lists product types identified from the degradation of pyrene and other alkylated PAHs, which are indicative of the likely transformation products of this compound.
| Process | Parent Compound Class | Potential Product Types | Reference |
|---|---|---|---|
| Photodegradation | Pyrene | Hydroxypyrenes, Pyrene radical cations | researchgate.netresearchgate.net |
| Microbial Metabolism | Alkylated PAHs | Mono-oxygenated alkyl groups (alcohols), Dihydrodiols | nih.gov |
| General Degradation | PAHs | Ketones, Quinones, Aldehydes, Carboxylic Acids | researchgate.netnih.gov |
Computational Approaches for Environmental Fate Prediction (e.g., QSARs/SARs)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are invaluable computational tools for predicting the environmental fate and effects of chemicals based on their molecular structure ecetoc.org. These in silico methods are particularly important for compounds like this compound and other alkylated PAHs, for which extensive experimental data may be lacking nih.gov.
QSAR models establish a mathematical relationship between a chemical's properties (the endpoint, such as toxicity or biodegradability) and its structural or physicochemical characteristics (the descriptors). For PAHs, important descriptors often include:
Hydrophobicity: Typically represented by the log of the octanol-water partition coefficient (log Kow).
Electronic Properties: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the compound's reactivity.
Topological and Steric Factors: Descriptors that quantify the size, shape, and branching of the molecule.
The applicability of these models to this compound is confirmed by the inclusion of its isomer, n-butylpyrene, in datasets used to develop structure-toxicity relationships for a wide range of PAHs researchgate.net. SAR analyses, which provide a more qualitative assessment, are also used to understand how changes in structure, such as the addition or modification of a substituent, influence biological activity and toxicity lodz.pl. These computational approaches allow for rapid screening and prioritization of chemicals, helping to fill data gaps and guide further experimental investigation into their environmental fate ecetoc.orgscienceopen.com.
Conclusion and Academic Outlook
Synthesis of Current Academic Contributions to 4-Butylpyrene Research
Current research on this compound and its derivatives is heavily focused on their application in materials science, particularly in the field of organic electronics. researchgate.net Scientists have made significant strides in developing synthetic methods to precisely control the functionalization of the pyrene (B120774) core, allowing for the fine-tuning of its electronic and photophysical properties. acs.orgworktribe.com This has led to the creation of novel materials for OLEDs, OFETs, and OPVs. uky.eduresearchgate.net Furthermore, the unique properties of pyrene derivatives are being explored in areas such as supramolecular chemistry and chemosensor development. nih.gov
Identification of Emerging Research Frontiers
Emerging research is likely to focus on the development of more complex and functional pyrene-based systems. This includes the synthesis of pyrene-cored helicenes and other non-planar structures with unique chiroptical properties. worktribe.com Another promising area is the use of pyrene derivatives in photoredox catalysis and for upconverted emission, which could have applications in solar energy conversion and biomedical imaging. acs.org The development of "green" and sustainable synthetic methods for these compounds is also a growing area of interest. rsc.orgcarloerbareagents.com
Broader Implications for Advanced Materials Science and Sustainable Chemistry
The study of this compound and its derivatives has broader implications for the fields of advanced materials science and sustainable chemistry. The ability to tailor the properties of these organic semiconductors through synthetic modification provides a powerful tool for the design of next-generation electronic devices. scispace.com The push towards more sustainable synthetic routes, such as metal-free oxidations and the use of greener solvents, aligns with the principles of green chemistry and contributes to the development of more environmentally friendly chemical processes. nsf.govcarloerbareagents.com The continued exploration of pyrene chemistry is expected to lead to new materials with enhanced performance and a wider range of applications. scispace.com
Q & A
Q. How can reproducibility challenges in this compound studies be mitigated?
- Methodological Answer : Document experimental protocols in detail (e.g., solvent batch, humidity control). Share raw data and spectra in open-access repositories (e.g., Zenodo). Use statistical tools (Grubbs’ test) to identify outliers and validate via independent replication .
Data Presentation Guidelines
- Tables : Include processed data (e.g., fluorescence quantum yields, kinetic constants) in the main text. Provide raw data (e.g., NMR peak lists) in supplementary materials .
- Figures : Use high-resolution spectra with labeled peaks. For comparative studies, overlay traces with consistent scaling and annotate key differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
